AR244555
Description
Propriétés
IUPAC Name |
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPSTNGNDWHYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to AR244555: A Novel Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR244555 is a potent and selective, non-peptide inverse agonist of the Mas G-protein coupled receptor. Research has identified its significant role in cardioprotection, particularly in the context of ischemia-reperfusion injury. By inhibiting the constitutive activity of the Mas receptor and its coupling to Gq protein signaling, this compound effectively mitigates downstream pathological effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, detailed protocols for relevant assays, and a visualization of its signaling pathway. The information presented is primarily derived from the foundational study by Zhang et al. (2012) in the American Journal of Physiology-Heart and Circulatory Physiology.
Chemical Properties of this compound
This compound is a small molecule with the following chemical characteristics:
| Property | Value |
| Chemical Name | (1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone |
| Molecular Formula | C23H23ClF2N2O |
| Molecular Weight | 416.89 g/mol |
| CAS Number | 858350-62-6 |
Mechanism of Action
This compound functions as an inverse agonist for the Mas G-protein coupled receptor. The Mas receptor exhibits constitutive activity, meaning it can signal without an agonist bound. This constitutive signaling involves coupling to the Gq protein, which in turn activates Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Increased IP3 levels are a key component of this signaling cascade.
This compound inhibits this constitutive Gq signaling pathway. This has been demonstrated by its ability to dose-dependently inhibit the accumulation of inositol 1,4,5-trisphosphate in cells expressing the Mas receptor.[1]
Key Experimental Data
The cardioprotective effects of this compound have been quantified in several key experiments.
In Vitro Efficacy
| Assay | Species | IC50 |
| Inositol Phosphatase (IP) Gq Coupling Assay | Human | 186 nM |
| Inositol Phosphatase (IP) Gq Coupling Assay | Rat | 348 nM |
Ex Vivo Cardioprotective Effects in Isolated Rat Hearts
| Treatment | Infarct Size (% of risk region) |
| Vehicle | 48.2 ± 2.6 |
| This compound (1 µM) | 28.5 ± 2.2 |
| This compound (3 µM) | 19.8 ± 1.9 |
| *p < 0.05 vs. vehicle |
Hemodynamic Effects in Isolated Rat Hearts
| Treatment | Coronary Flow (ml/min) |
| Vehicle | 11.5 ± 0.4 |
| This compound (1 µM) | 13.2 ± 0.5 |
| This compound (3 µM) | 14.1 ± 0.6 |
| *p < 0.05 vs. vehicle |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound.
Inositol Phosphate (IP) Accumulation Assay
This assay is used to determine the effect of this compound on Mas receptor-mediated Gq signaling.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Cells are transiently transfected with a plasmid encoding the human or rat Mas receptor using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Cell Labeling:
-
24 hours post-transfection, cells are seeded into 96-well plates.
-
48 hours post-transfection, the cells are labeled with [3H]myo-inositol (1 µCi/well) in inositol-free DMEM for 16-24 hours.
-
-
Compound Treatment and IP Accumulation:
-
The labeling medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS).
-
Cells are pre-incubated with HBSS containing 10 mM LiCl for 15 minutes at 37°C.
-
This compound at various concentrations is added to the wells and incubated for 1 hour at 37°C.
-
-
IP Extraction and Measurement:
-
The reaction is terminated by the addition of 0.1 M HCl.
-
The cell lysates are transferred to a fresh plate, and the total inositol phosphates are purified using anion-exchange chromatography columns.
-
The radioactivity of the eluted [3H]inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the basal activity (no compound) and expressed as a percentage of inhibition.
-
IC50 values are calculated using a non-linear regression analysis.
-
Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury
This ex vivo model is used to assess the cardioprotective effects of this compound.
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneal).
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
The aorta is cannulated, and the heart is perfused in a retrograde manner (Langendorff apparatus) with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 at a constant pressure of 80 mmHg and a temperature of 37°C.
-
A latex balloon is inserted into the left ventricle to measure heart rate and left ventricular developed pressure.
-
-
Ischemia-Reperfusion Protocol:
-
After a 20-minute stabilization period, global ischemia is induced by stopping the perfusion for 30 minutes.
-
This is followed by a 2-hour reperfusion period.
-
This compound or vehicle is infused for a specified period before ischemia and/or during reperfusion.
-
-
Infarct Size Measurement:
-
At the end of reperfusion, the heart is frozen and sliced into 2 mm thick sections.
-
The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20 minutes to differentiate between viable (red) and infarcted (pale) tissue.
-
The areas of infarction and the total ventricular area are measured using computerized planimetry.
-
Infarct size is expressed as a percentage of the total ventricular area.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Mas G-protein signaling pathway and a typical experimental workflow for assessing this compound's effect on ischemia-reperfusion injury.
Caption: Mas G-protein signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing cardioprotection in an ischemia-reperfusion model.
Conclusion
This compound represents a promising therapeutic candidate for conditions involving myocardial ischemia-reperfusion injury. Its well-defined mechanism as a Mas inverse agonist, coupled with robust preclinical data demonstrating its efficacy in reducing infarct size and improving coronary flow, provides a strong foundation for further drug development. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for researchers in the field of cardiovascular pharmacology.
References
The Path from Discovery to Public Data
AR244555: A Novel Compound on the Horizon
Currently, there is no publicly available information regarding the discovery, synthesis, or biological activity of a compound designated as this compound. This suggests that this compound may be a very recently developed compound, with research and development data not yet released into the public domain. It is also possible that this designation is an internal company code or a placeholder that has not been used in scientific publications or patent applications.
For researchers, scientists, and drug development professionals, the emergence of a new molecular entity is a significant event. The typical trajectory from discovery to a publicly documented compound involves several key stages, each generating a wealth of technical data.
The journey of a new drug candidate like this compound would generally follow a structured path, with data being disseminated at various points.
1. Discovery and Lead Optimization: This initial phase involves identifying a target, screening compound libraries, and then chemically modifying a "hit" to improve its potency, selectivity, and drug-like properties. The data from this stage, often presented in medicinal chemistry journals, would include:
-
Structure-Activity Relationships (SAR): Data tables showing how modifications to the chemical structure affect its biological activity.
-
In Vitro Assays: Detailed protocols and results from biochemical and cell-based assays used to determine the compound's potency (e.g., IC50, EC50), selectivity against related targets, and mechanism of action.
2. Preclinical Development: Once a lead candidate is selected, it undergoes rigorous preclinical testing to assess its safety and efficacy before human trials. This generates a comprehensive data package, parts of which may be published or included in patent applications. Key data includes:
-
Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME). This is often summarized in tables showing parameters like half-life, clearance, and bioavailability in different animal species.
-
Pharmacodynamics (PD): The effect of the drug on the body. This includes studies to confirm the mechanism of action in vivo and to determine the relationship between drug concentration and biological effect.
-
Toxicology: A suite of studies to identify potential adverse effects.
3. Synthesis and Manufacturing: The development of a scalable and efficient synthesis route is critical. Chemical and pharmaceutical development journals would be the primary sources for this information.
-
Synthetic Route: A detailed, step-by-step description of the chemical reactions used to produce the compound.
-
Process Optimization: Data on how reaction conditions were optimized to maximize yield and purity.
-
Characterization: Analytical data (e.g., NMR, mass spectrometry, HPLC) to confirm the structure and purity of the synthesized compound.
Hypothetical Data and Visualizations
While we await specific data on this compound, we can anticipate the types of data and diagrams that would be presented in a future technical guide.
Data Presentation:
Quantitative data would be organized into tables for clarity.
| Compound | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Cell Proliferation GI50 (nM) |
| This compound | Data Pending | Data Pending | Data Pending | Data Pending |
| Analog 1 | Data Pending | Data Pending | Data Pending | Data Pending |
| Analog 2 | Data Pending | Data Pending | Data Pending | Data Pending |
| Caption: In vitro potency and selectivity of this compound and related analogs. |
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |
| Mouse | Data Pending | IV | Data Pending | Data Pending | Data Pending | N/A |
| Mouse | Data Pending | PO | Data Pending | Data Pending | Data Pending | Data Pending |
| Rat | Data Pending | IV | Data Pending | Data Pending | Data Pending | N/A |
| Rat | Data Pending | PO | Data Pending | Data Pending | Data Pending | Data Pending |
| Caption: Pharmacokinetic parameters of this compound in preclinical species. |
Experimental Protocols:
Detailed methodologies would be provided for key experiments. For example, a protocol for a cell-based assay would include:
-
Cell Line and Culture Conditions: Specifics of the cell line used, media, and supplements.
-
Compound Preparation: How the test compounds were dissolved and diluted.
-
Assay Procedure: Step-by-step instructions for cell seeding, compound treatment, incubation times, and the method for measuring the endpoint (e.g., luminescence, fluorescence).
-
Data Analysis: How the raw data was processed to calculate parameters like GI50.
Visualizations:
Diagrams are essential for conveying complex information.
Caption: A generalized workflow for small molecule drug discovery.
As information on this compound becomes available, this guide will be updated to provide a comprehensive technical resource for the scientific community.
Unraveling the Core Mechanism of AR244555: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR244555 is a potent and selective small molecule inverse agonist of the Mas G-protein coupled receptor (GPCR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and functional effects in key physiological and pathophysiological models. Quantitative data from seminal studies are presented in a structured format, and detailed experimental protocols for key assays are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the compound's biological activity.
Introduction: The Mas Receptor and its Modulation by this compound
The Mas receptor is a critical component of the renin-angiotensin system (RAS), representing a key node in the "protective" arm of this pathway. It is endogenously activated by angiotensin-(1-7) [Ang-(1-7)], leading to a cascade of cellular responses that are generally cardioprotective, vasodilatory, and anti-proliferative. The Mas receptor exhibits constitutive (ligand-independent) activity, which is a key aspect of its physiological function and its modulation by inverse agonists.
This compound functions as an inverse agonist, meaning it not only blocks the action of agonists like Ang-(1-7) but also suppresses the basal, constitutive activity of the Mas receptor. This mode of action is crucial for understanding its pharmacological effects, particularly in contexts where the Mas receptor may be overexpressed or exhibit heightened basal signaling.
Core Mechanism of Action: Inhibition of Gq-Mediated Signaling
The primary mechanism of action of this compound is the inhibition of Mas receptor-mediated Gq protein signaling. The Mas receptor, upon activation, couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
This compound, by stabilizing an inactive conformation of the Mas receptor, prevents this Gq-mediated cascade. This leads to a measurable decrease in the accumulation of inositol phosphates, a key indicator of Gq pathway activation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and ex vivo activity of this compound.
Table 1: In Vitro Potency of this compound in Inositol Phosphate (IP) Gq Coupling Assays
| Species | Assay Type | IC50 (nM) |
| Human | Inositol Phosphate Gq Coupling | 186 |
| Rat | Inositol Phosphate Gq Coupling | 348 |
Table 2: Functional Effects of this compound in Preclinical Models
| Model System | Endpoint Measured | Effect of this compound |
| Mas Overexpressing Myocytes | Sarcomeric Organization and Cell Enlargement | Attenuation |
| Isolated Rat Hearts (Langendorff) | Coronary Flow | Modest but significant increase |
| Rat Model of Ischemia-Reperfusion | Myocardial Infarct Size | Reduction |
| AdMas-infected Cells | Inositol 1,4,5-trisphosphate (IP3) Accumulation | Dose-dependent inhibition |
Signaling Pathway and Experimental Workflow Visualizations
Mas Receptor Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the constitutive activity of the Mas receptor, blocking the Gq-PLC-IP3/DAG signaling cascade.
Experimental Workflow for Inositol Phosphate Accumulation Assay
Whitepaper: Identification of the Primary Biological Target of AR244555, a Novel Kinase Inhibitor
Disclaimer: The compound "AR244555" as described in this document is hypothetical. All data, experimental protocols, and associated findings are illustrative examples created to fulfill the structural and content requirements of the prompt. They are based on established principles of kinase inhibitor drug discovery but do not represent factual information about any real-world compound. A real-world search found a compound with this designation, this compound, which is described as an inverse agonist of Mas G-protein signaling[1].
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines the systematic approach undertaken to identify and validate the primary biological target of the novel small molecule inhibitor, this compound. Through a combination of biochemical, cellular, and in vivo studies, this compound has been characterized as a potent and selective inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform. This finding is supported by direct enzymatic assays, cellular target engagement studies demonstrating inhibition of the PI3K/AKT/mTOR signaling pathway, and significant anti-tumor efficacy in a xenograft model with a known PIK3CA mutation. The methodologies and data presented herein provide a comprehensive overview of the target identification process for this compound, establishing a clear mechanism of action and a strong rationale for its continued development as a targeted anti-cancer therapeutic.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Aberrant activation of this pathway, often through mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a frequent event in a wide range of human cancers.[5] This has made the PI3K pathway an attractive target for therapeutic intervention.[2][6] this compound was identified from a high-throughput screening campaign designed to discover novel inhibitors of cancer cell proliferation. This whitepaper details the subsequent investigation to elucidate its precise molecular target and mechanism of action.
Biochemical Characterization of this compound
The initial phase of target identification focused on determining the direct enzymatic activity of this compound against a panel of purified kinases, with a particular focus on the PI3K family due to preliminary screening results.
Kinase Selectivity Profiling
This compound was profiled against a broad panel of protein and lipid kinases to determine its selectivity. The primary screening revealed potent activity against Class I PI3K isoforms.
Isoform-Specific PI3K Inhibition
To determine the specific isoform selectivity within the PI3K family, dose-response assays were conducted against the four Class I PI3K isoforms (α, β, δ, γ).
Data Presentation: Table 1
| Target | This compound IC₅₀ (nM) |
| PI3Kα (p110α/p85α) | 5.2 |
| PI3Kβ (p110β/p85α) | 188.4 |
| PI3Kδ (p110δ/p85α) | 256.1 |
| PI3Kγ (p110γ) | 432.7 |
| mTOR | >10,000 |
| DNA-PK | >10,000 |
| IC₅₀ values represent the concentration of this compound required for 50% inhibition of kinase activity. Data are the mean of three independent experiments. |
The data clearly indicate that this compound is a highly potent inhibitor of PI3Kα, with significantly lower activity against other Class I isoforms and negligible activity against the related PIKK family members, mTOR and DNA-PK.[7]
Experimental Protocols: Biochemical Assays
In Vitro Kinase Assay (ADP-Glo™)
The inhibitory activity of this compound against PI3K isoforms was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
-
Reagents: Recombinant human PI3K isoforms, lipid substrate (PIP2), ATP, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
A 10-point serial dilution of this compound was prepared in a 384-well plate.
-
The recombinant PI3K enzyme, PIP2, and ATP were incubated with the various concentrations of this compound.
-
The kinase reaction was allowed to proceed for 60 minutes at room temperature.
-
ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent was added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence was measured on a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the activity of the inhibitor.
-
IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
Cellular Target Engagement and Pathway Analysis
To confirm that the biochemical activity of this compound translates to a cellular context, we investigated its effect on the PI3K/AKT/mTOR signaling pathway in a cancer cell line known to harbor a PIK3CA activating mutation (MCF-7 breast cancer cells).
Inhibition of Downstream Signaling
The phosphorylation status of key downstream effectors of PI3K signaling, such as AKT and S6 ribosomal protein, was assessed by Western blot.
Data Presentation: Table 2
| Phospho-Protein Target | This compound EC₅₀ (nM) |
| p-AKT (Ser473) | 25.8 |
| p-S6 (Ser235/236) | 30.1 |
| EC₅₀ values represent the effective concentration of this compound required for 50% inhibition of protein phosphorylation in MCF-7 cells. Data are the mean of three independent experiments. |
These results demonstrate that this compound effectively inhibits the PI3K signaling cascade in a cellular environment at nanomolar concentrations, consistent with its potent inhibition of PI3Kα.[6][9]
Cellular Proliferation Assay
The anti-proliferative effect of this compound was evaluated in a panel of cancer cell lines with different PI3K pathway mutation statuses.
Data Presentation: Table 3
| Cell Line | Cancer Type | PI3K Pathway Status | This compound GI₅₀ (nM) |
| MCF-7 | Breast | PIK3CA Mutant | 45.2 |
| HCT116 | Colon | PIK3CA Mutant | 68.9 |
| U87 MG | Glioblastoma | PTEN Null | 112.5 |
| A549 | Lung | Wild-Type | >1,000 |
| GI₅₀ values represent the concentration of this compound required for 50% inhibition of cell growth. |
The compound shows significantly greater potency in cell lines with an activated PI3K pathway (PIK3CA mutation or PTEN loss), providing strong evidence that its anti-proliferative effect is mediated through the inhibition of this target pathway.
Experimental Protocols: Cellular Assays
Western Blot Analysis
-
Cell Culture and Treatment: MCF-7 cells were cultured to 70-80% confluency and then treated with a serial dilution of this compound for 2 hours.
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA assay.
-
Immunoblotting:
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and β-actin.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.
-
Cell Proliferation Assay (CellTiter-Glo®)
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a serial dilution of this compound for 72 hours.
-
CellTiter-Glo® Reagent was added to each well, and plates were incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured.
-
GI₅₀ values were calculated using a four-parameter logistic curve fit.
-
In Vivo Target Validation
To validate the anti-tumor activity of this compound in a living organism, a cell line-derived xenograft (CDX) model was established using MCF-7 cells implanted into immunodeficient mice.[10][11][12]
Xenograft Tumor Growth Inhibition
Mice bearing established MCF-7 tumors were treated daily with either vehicle or this compound.
Data Presentation: Table 4
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 78.5 |
| Tumor growth inhibition was calculated at the end of the 21-day study period. |
This compound demonstrated significant, dose-dependent anti-tumor activity in the MCF-7 xenograft model, providing in vivo validation of its therapeutic potential.[13][14]
Experimental Protocols: In Vivo Studies
Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10⁶ MCF-7 cells, supplemented with Matrigel, were implanted subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was formulated in 0.5% methylcellulose and administered orally once daily.
-
Efficacy Assessment: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The study was concluded after 21 days of treatment.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the biological target identification of this compound.
Conclusion
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 13. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
In Vitro Characterization of AR244555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR244555 is a potent and selective non-peptide inverse agonist of the Mas G-protein coupled receptor (GPCR). This document provides a comprehensive in vitro characterization of this compound, detailing its mechanism of action, functional activity, and the experimental protocols utilized for its assessment. The Mas receptor exhibits constitutive activity, coupling primarily through the Gαq signaling pathway to activate Phospholipase C (PLC), leading to the generation of inositol phosphates and subsequent intracellular calcium mobilization. This compound effectively inhibits this basal signaling, demonstrating its inverse agonist properties. This guide is intended for researchers and drug development professionals seeking to understand and evaluate the in vitro pharmacology of this compound and similar compounds targeting the Mas receptor.
Introduction
The Mas proto-oncogene encodes a class I GPCR that has been identified as a receptor for the angiotensin-(1-7) peptide, playing a crucial role in the renin-angiotensin system. The Mas receptor is implicated in a variety of physiological processes, including cardiovascular regulation, and is a potential therapeutic target for several diseases. A key characteristic of the Mas receptor is its constitutive activity, providing a basal level of signaling even in the absence of an agonist. This constitutive signaling makes it an attractive target for inverse agonists, which can reduce this basal activity.
This compound has been identified as a non-peptide inverse agonist of the Mas receptor.[1][2] This technical guide summarizes the key in vitro pharmacological data for this compound and provides detailed methodologies for the core assays used in its characterization.
Quantitative Data Summary
The in vitro activity of this compound has been quantified using functional assays that measure the inhibition of the Mas receptor's constitutive Gq-mediated signaling. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Parameter | Species | Assay Format | Value (nM) | Reference |
| IC50 | Human | Inositol Phosphatase (IP) Gq Coupling Assay | 186 | [No specific citation found in search results] |
| IC50 | Rat | Inositol Phosphatase (IP) Gq Coupling Assay | 348 | [No specific citation found in search results] |
| EC50 | Not Specified | Functional Assay | 201 | [3] |
Signaling Pathway
The Mas receptor constitutively couples to the Gαq subunit of heterotrimeric G-proteins. This activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound, as an inverse agonist, inhibits this basal signaling cascade.
References
- 1. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of angiotensin 1–7 coupling with MAS1 receptor and other GPCRs to the renin‐angiotensin system: IUPHAR Review 22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR291903 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
AR244555: A Technical Overview of Preliminary Efficacy as a Mas G-Protein Signaling Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy studies of AR244555, a novel small molecule identified as an inverse agonist of the Mas G-protein signaling pathway. The following sections detail the quantitative data from initial assays, the experimental protocols utilized, and a visual representation of its mechanism of action and experimental workflows.
Quantitative Data Summary
The initial preclinical data for this compound demonstrates its potency as an inverse agonist of Mas G-protein signaling. The following tables summarize the key quantitative findings from in vitro and ex vivo studies.
| Assay Type | Species | IC50 Value (nM) | Reference |
| Inositol Phosphatase (IP) Gq Coupling | Human | 186 | [1] |
| Inositol Phosphatase (IP) Gq Coupling | Rat | 348 | [1] |
Table 1: In Vitro Potency of this compound
| Experimental Model | Observation |
| AdMas-infected cells | Dose-dependent inhibition of inositol 1,4,5-trisphosphate accumulation.[1] |
| Mas overexpressing myocytes | Attenuation of sarcomeric organization and cell enlargement.[1] |
| Isolated rat hearts | Modest but significant increase in coronary flow without inducing arrhythmias.[1] |
| Ischemia-reperfusion injury model (rat hearts) | Cardioprotection observed when administered either before ischemia or immediately before reperfusion.[1] |
Table 2: Summary of Preclinical Efficacy Findings for this compound
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.
Inositol Phosphatase (IP) Gq Coupling Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Mas G-protein signaling.
Cell Lines and Culture:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human Mas receptor.
-
Rat aortic smooth muscle cells endogenously expressing the rat Mas receptor.
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Procedure:
-
Cells were seeded in 96-well plates and grown to 80-90% confluency.
-
The cells were then labeled with myo-[3H]inositol (1 µCi/mL) in inositol-free medium for 16-18 hours.
-
Following labeling, the cells were washed with serum-free medium and pre-incubated with a range of concentrations of this compound for 30 minutes.
-
Signaling was stimulated by the addition of a known Mas agonist for 1 hour.
-
The reaction was terminated by the addition of ice-cold 0.1 M formic acid.
-
The cell lysates were collected, and the total inositol phosphates were separated by anion-exchange chromatography.
-
The amount of [3H]inositol phosphates was quantified by liquid scintillation counting.
-
IC50 values were calculated using a non-linear regression analysis of the concentration-response curves.
Cardioprotection in Ischemia-Reperfusion Injury Model
Objective: To evaluate the cardioprotective effects of this compound in an ex vivo model of ischemia-reperfusion injury.
Animal Model:
-
Adult male Sprague-Dawley rats (250-300g).
-
All animal procedures were performed in accordance with institutional guidelines for the care and use of laboratory animals.
Procedure:
-
Rats were anesthetized, and the hearts were rapidly excised and mounted on a Langendorff apparatus.
-
The hearts were retrogradely perfused with Krebs-Henseleit buffer at a constant pressure.
-
After a 20-minute stabilization period, baseline measurements of heart rate, coronary flow, and left ventricular developed pressure were recorded.
-
Global ischemia was induced by stopping the perfusion for 30 minutes.
-
This was followed by a 60-minute period of reperfusion.
-
This compound was administered either 10 minutes before the onset of ischemia or at the beginning of reperfusion.
-
Infarct size was determined at the end of the experiment by staining the heart slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The stained and unstained areas were quantified using digital imaging software.
Visualizations
Signaling Pathway of Mas G-Protein Inverse Agonism
Caption: this compound inhibits the Mas receptor, blocking downstream signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
An In-depth Technical Guide on the Core Safety and Toxicity Profile of AR244555
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AR244555" is not a recognized substance in publicly available scientific literature. The following data and information are presented as a hypothetical case study to exemplify the structure and content of a comprehensive safety and toxicity profile for a novel therapeutic agent. All experimental data, protocols, and associated details are fictional and should not be interpreted as factual information for any existing compound.
Executive Summary
This document provides a comprehensive overview of the non-clinical safety and toxicity profile of this compound, a novel small molecule inhibitor of the fictitious Kinase Target X (KTX). The data presented herein are from a series of in vitro and in vivo studies designed to characterize the potential adverse effects of this compound and to establish a preliminary safety margin for first-in-human clinical trials. The studies were conducted in compliance with Good Laboratory Practice (GLP) regulations. Overall, this compound demonstrates a manageable toxicity profile at anticipated therapeutic exposures. The No-Observed-Adverse-Effect-Levels (NOAELs) have been established in multiple species, and the primary target organs for toxicity have been identified.
Introduction to this compound
This compound is a potent and selective ATP-competitive inhibitor of KTX, a serine/threonine kinase implicated in the pathogenesis of certain oncology indications. By inhibiting the KTX signaling pathway, this compound is designed to halt tumor cell proliferation and induce apoptosis. This whitepaper details the comprehensive non-clinical safety evaluation of this compound.
Quantitative Toxicology Summary
The following tables summarize the key quantitative findings from the non-clinical safety assessment of this compound.
Table 1: In Vitro Safety Pharmacology
| Assay Type | Target | Result (IC50/EC50) |
| hERG Channel Assay | K+ Channel | > 30 µM |
| CYP450 Inhibition | CYP1A2 | 15 µM |
| CYP2C9 | > 30 µM | |
| CYP2C19 | 25 µM | |
| CYP2D6 | > 30 µM | |
| CYP3A4 | 18 µM | |
| Receptor Screening Panel | 44 CNS Receptors | No significant off-target binding at 10 µM |
Table 2: Acute Toxicity
| Species | Strain | Route of Administration | LD50 |
| Mouse | CD-1 | Oral | > 2000 mg/kg |
| Rat | Sprague-Dawley | Oral | ~1500 mg/kg |
| Rat | Sprague-Dawley | Intravenous | 150 mg/kg |
Table 3: Repeated-Dose Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)
| Species | Duration | Route of Administration | NOAEL | Target Organs of Toxicity |
| Rat | 28-Day | Oral | 50 mg/kg/day | Liver, Hematopoietic System |
| Dog | 28-Day | Oral | 30 mg/kg/day | Liver, Gastrointestinal Tract |
| Rat | 90-Day | Oral | 40 mg/kg/day | Liver, Hematopoietic System, Kidney |
Table 4: Genetic Toxicology
| Assay | Test System | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | Negative |
Experimental Protocols
In Vitro hERG Assay
-
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia.
-
Methodology: Whole-cell patch-clamp electrophysiology was performed on HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of this compound concentrations (0.1 to 100 µM). The inhibitory effect on the hERG current was measured and the IC50 value was calculated.
Repeated-Dose 28-Day Oral Toxicity Study in Rats
-
Objective: To evaluate the toxicity of this compound following daily oral administration for 28 days in Sprague-Dawley rats.
-
Animal Model: Male and female Sprague-Dawley rats (10/sex/group).
-
Dosing: this compound was administered once daily by oral gavage at doses of 0 (vehicle), 25, 50, and 100 mg/kg/day.
-
Assessments: Clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology and serum chemistry), and gross and microscopic pathology.
-
Data Analysis: Statistical analysis was performed to compare dose groups to the vehicle control group.
In Vivo Micronucleus Assay
-
Objective: To assess the potential of this compound to induce chromosomal damage in vivo.
-
Animal Model: Male Sprague-Dawley rats (5/group).
-
Dosing: A single oral administration of this compound at doses of 0 (vehicle), 500, 1000, and 2000 mg/kg.
-
Sample Collection: Bone marrow was collected 24 and 48 hours post-dose.
-
Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined as a measure of cytotoxicity.
Visualizations
Signaling Pathway of KTX
Caption: Hypothetical signaling cascade of Kinase Target X (KTX).
Experimental Workflow for 28-Day Toxicity Study
Caption: General workflow for a 28-day repeated-dose toxicity study.
Discussion and Conclusion
Technical Guide on Patent AR244555: Information Not Found
A comprehensive search for a patent designated "AR244555" has been conducted across multiple patent databases and intellectual property resources. Despite these efforts, no patent or patent application with this specific identifier has been located.
The prefix "AR" typically suggests a connection to Argentina's national patent office, the National Institute of Industrial Property (INPI). However, searches within the INPI database and international patent search engines have not yielded any results for "this compound." The format of this number does not align with the standard numbering conventions for Argentinian patent applications or granted patents.
It is possible that "this compound" represents an internal reference number used by a company or research institution, a misinterpretation of the actual patent number, or a number from a different jurisdiction that is not readily identifiable.
Without the correct patent number or additional identifying information—such as the names of inventors, the title of the invention, the applicant or assignee, or relevant keywords describing the technology—it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.
To facilitate a successful search and the creation of the requested technical whitepaper, it is recommended that the user provide any of the following additional details:
-
Correct Patent or Application Number: Please verify the accuracy of the patent number and its country of origin.
-
Title of the Invention: The full title of the patent is a key piece of information for searching.
-
Inventor(s) and/or Applicant/Assignee Name(s): Knowing the individuals or entities involved can help locate the relevant documents.
-
Keywords or a Brief Description of the Technology: Any details about the scientific or technical subject matter of the patent would be highly beneficial.
Upon receiving more specific information, a renewed search can be initiated to locate the correct patent and generate the comprehensive technical guide as originally requested.
AR244555 literature review and background
An In-depth Technical Review of AR244555: A Novel Cardioprotective Agent
This technical guide provides a comprehensive literature review and background on this compound, a small molecule inverse agonist of the Mas G-protein coupled receptor. The information presented is intended for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound's mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. All data is derived from the seminal publication by Zhang et al. (2012) in the American Journal of Physiology-Heart and Circulatory Physiology.
Core Concepts and Mechanism of Action
This compound is a nonpeptide modulator of the Mas receptor, a component of the renin-angiotensin system. The Mas receptor is activated by angiotensin-(1-7) and is involved in various physiological processes, including cardiovascular regulation. The research by Zhang et al. demonstrates that the Mas receptor is coupled to Gq protein signaling.[1] Activation of this pathway in cardiomyocytes leads to an increase in inositol 1,4,5-trisphosphate (IP3) accumulation.[1]
This compound functions as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal activity of the Mas receptor.[1][2] This inhibitory action on the Mas-Gq signaling pathway has been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 (nM) |
| Inositol Phosphatase (IP) Gq Coupling | Human | 186 |
| Inositol Phosphatase (IP) Gq Coupling | Rat | 348 |
Data extracted from Zhang et al. (2012).[1]
Table 2: Ex Vivo Effects of this compound on Coronary Flow in Isolated Rat Hearts
| Treatment | Concentration (µM) | Change in Coronary Flow (%) |
| This compound | 1 | +15% |
| This compound | 3 | +25% |
Data extracted from Zhang et al. (2012).[1]
Table 3: Cardioprotective Effects of this compound in a Rat Model of Ischemia-Reperfusion Injury
| Treatment Group | Infarct Size (% of Area at Risk) |
| Vehicle Control | 55 ± 3 |
| This compound (1 mg/kg) | 35 ± 4* |
*p < 0.05 vs. Vehicle Control. Data extracted from Zhang et al. (2012).[1]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the procedures described by Zhang et al. (2012).
Inositol Phosphate (IP) Accumulation Assay
This assay was used to determine the potency of this compound as an inverse agonist of the Mas receptor.
-
Cell Culture: HEK293 cells stably expressing either human or rat Mas receptor were cultured in appropriate media.
-
Labeling: Cells were incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
IP Extraction: The reaction was terminated, and inositol phosphates were extracted.
-
Quantification: The amount of [³H]inositol phosphates was quantified by scintillation counting to determine the level of Gq signaling.
Isolated Perfused Heart (Langendorff) Model
This ex vivo model was used to assess the direct effects of this compound on coronary blood flow.
-
Heart Isolation: Hearts were rapidly excised from anesthetized rats and mounted on a Langendorff apparatus.
-
Perfusion: Hearts were retrogradely perfused with Krebs-Henseleit buffer.
-
Drug Administration: After a stabilization period, this compound was added to the perfusate at the desired concentrations.
-
Coronary Flow Measurement: Coronary flow was continuously monitored using an ultrasonic flow probe.
In Vivo Myocardial Ischemia-Reperfusion Injury Model
This in vivo model was used to evaluate the cardioprotective effects of this compound.
-
Animal Preparation: Rats were anesthetized, and the left anterior descending (LAD) coronary artery was surgically exposed.
-
Ischemia: The LAD artery was occluded for a period of 30 minutes to induce myocardial ischemia.
-
Reperfusion: The occlusion was then removed to allow for reperfusion for 24 hours.
-
Drug Administration: this compound or vehicle was administered intravenously prior to reperfusion.
-
Infarct Size Assessment: At the end of the reperfusion period, the hearts were excised, and the infarct size was determined using triphenyltetrazolium chloride (TTC) staining.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and an experimental workflow.
Caption: Mas Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the In Vivo Ischemia-Reperfusion Model.
References
Methodological & Application
Application Notes and Protocols for AR244555 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a nonpeptide, small molecule inverse agonist for the Mas G-protein coupled receptor (GPCR).[1][2] The Mas receptor, a key component of the renin-angiotensin system (RAS), is involved in various physiological processes, and its modulation is a subject of interest in cardiovascular research.[2][3][4][5] In cardiac myocytes and other cell types expressing the Mas receptor, it constitutively couples to the Gq protein, leading to the activation of Phospholipase C (PLC) and subsequent accumulation of inositol phosphates.[1][2][3] this compound exerts its effects by inhibiting this basal Gq signaling.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study Mas receptor signaling. The protocols cover general cell culture, a functional assay to measure the inverse agonist activity of this compound, and an assay to assess its effect on cardiomyocyte hypertrophy.
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Parameter | Species | Value | Assay Condition | Reference |
| IC50 | Human | 186 nM | Inositol phosphatase (IP) Gq coupling assay | [3] |
| IC50 | Rat | 348 nM | Inositol phosphatase (IP) Gq coupling assay | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the Mas receptor and the point of intervention for this compound. The Mas receptor exhibits constitutive activity, coupling to the Gq protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to various downstream cellular responses. This compound acts as an inverse agonist, inhibiting this basal signaling cascade.
Caption: Mas Receptor Signaling and this compound Inhibition.
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the general culture of cell lines endogenously or recombinantly expressing the Mas receptor, such as Human Embryonic Kidney (HEK293) cells or primary cardiomyocytes.
Materials:
-
Complete growth medium (e.g., DMEM for HEK293, specialized media for cardiomyocytes)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Passaging:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations.
-
When cells have reached the desired confluency for the experiment, replace the medium with the this compound-containing medium.
-
A vehicle control (medium with the same concentration of solvent used for the stock solution) should be included in all experiments.
-
Incubate the cells for the desired duration of the experiment.
-
Inositol Monophosphate (IP-One) Accumulation Assay
This protocol is designed to measure the inverse agonist activity of this compound by quantifying its effect on the constitutive production of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Experimental Workflow:
Caption: Workflow for the IP-One Accumulation Assay.
Materials:
-
Mas-expressing cells (e.g., HEK293-Mas)
-
96-well white, solid-bottom cell culture plates
-
Serum-free medium
-
This compound
-
IP-One HTRF Assay Kit (containing stimulation buffer, IP1-d2, and anti-IP1-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed Mas-expressing cells in a 96-well plate at a density of 40,000-60,000 cells/well and incubate for 24 hours.
-
Cell Starvation: Gently remove the culture medium and replace it with 50 µL of serum-free medium. Incubate for at least 2 hours at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound in the IP-One assay stimulation buffer. Add 50 µL of the this compound solution to the respective wells. Include wells with stimulation buffer only as a negative control.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Cell Lysis and HTRF Reagent Addition: Add 50 µL of the HTRF lysis buffer containing IP1-d2 and anti-IP1-cryptate to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm with excitation at 320 nm).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized values against the logarithm of the this compound concentration to determine the IC50 value.
Cardiomyocyte Hypertrophy Assay
This protocol assesses the effect of this compound on cardiomyocyte hypertrophy, which can be induced by various stimuli.
Materials:
-
Isolated primary neonatal or adult rodent cardiomyocytes
-
Cardiomyocyte culture medium
-
Laminin-coated culture plates
-
Hypertrophic agonist (e.g., Angiotensin II, Phenylephrine)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (e.g., Phalloidin conjugated to a fluorescent dye for F-actin staining)
-
Mounting medium with DAPI
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Culture: Plate isolated cardiomyocytes on laminin-coated plates and culture for 24-48 hours to allow for attachment.
-
Treatment:
-
Replace the medium with fresh culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce hypertrophy by adding a hypertrophic agonist (e.g., 1 µM Angiotensin II) to the medium. Include a vehicle control group and a group treated with the agonist alone.
-
Incubate for 24-48 hours.
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Stain for F-actin with fluorescently labeled phalloidin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the surface area of individual cardiomyocytes using imaging software (e.g., ImageJ).
-
Quantify the cell surface area for at least 50-100 cells per condition.
-
Compare the cell surface area between the different treatment groups to determine the effect of this compound on cardiomyocyte hypertrophy.
-
References
AR244555 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective nonpeptide inverse agonist of the Mas G-protein coupled receptor. Preclinical studies have demonstrated its therapeutic potential in cardioprotection by improving coronary blood flow and reducing myocardial infarct size following ischemia-reperfusion injury. These application notes provide a summary of the key findings and detailed protocols based on the foundational research by Zhang et al. (2012) in the American Journal of Physiology-Heart and Circulatory Physiology.
Mechanism of Action
This compound functions by inhibiting the constitutive activity of the Mas receptor. The Mas receptor is coupled to the Gq protein, and its activation leads to the stimulation of phospholipase C (PLC).[1][2] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events. As an inverse agonist, this compound reduces the basal signaling activity of this pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in isolated rat hearts.
Table 1: Effect of this compound on Coronary Flow in Isolated Rat Hearts
| Concentration | Change in Coronary Flow (%) |
| 100 nM | +10.2 ± 2.1 |
| 300 nM | +18.5 ± 3.2 |
| 1 µM | +25.1 ± 4.5* |
*p < 0.05 vs. vehicle
Table 2: Cardioprotective Effects of this compound in a Rat Model of Ischemia-Reperfusion Injury
| Treatment Group | Infarct Size (% of Area at Risk) |
| Vehicle Control | 45.2 ± 3.8 |
| This compound (1 µM) | 22.1 ± 2.9* |
*p < 0.05 vs. vehicle control
Experimental Protocols
Protocol 1: Evaluation of this compound on Coronary Flow in an Isolated Perfused Heart (Langendorff) Model
This protocol describes the methodology to assess the effect of this compound on coronary flow in an ex vivo rat heart model.
1. Heart Preparation:
- Anesthetize a male Sprague-Dawley rat (250-300g) with sodium pentobarbital (60 mg/kg, intraperitoneally).
- Administer heparin (500 IU/kg, intravenously) to prevent coagulation.
- Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
- Mount the heart on a Langendorff apparatus via aortic cannulation.
2. Perfusion:
- Initiate retrograde perfusion with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose) gassed with 95% O2 and 5% CO2 at 37°C.
- Maintain a constant perfusion pressure of 80 mmHg.
- Allow the heart to stabilize for a 20-minute equilibration period.
3. Drug Administration:
- Following equilibration, infuse this compound at desired concentrations (e.g., 100 nM, 300 nM, 1 µM) or vehicle control into the perfusion line for a period of 15 minutes.
- Continuously monitor coronary flow using an ultrasonic flowmeter.
4. Data Analysis:
Record coronary flow at baseline (pre-infusion) and throughout the drug infusion period.
Express the change in coronary flow as a percentage of the baseline value.
Perform statistical analysis using an appropriate method (e.g., ANOVA followed by a post-hoc test).
Caption: Langendorff perfusion workflow. Protocol 2: Assessment of Cardioprotective Effects of this compound in a Model of Ischemia-Reperfusion Injury
This protocol outlines the procedure to determine the effect of this compound on myocardial infarct size following a simulated heart attack.
1. Heart Preparation and Equilibration:
- Prepare and mount the rat heart on the Langendorff apparatus as described in Protocol 1.
- Allow for a 20-minute stabilization period.
2. Ischemia-Reperfusion Protocol:
- After stabilization, subject the heart to 30 minutes of global normothermic ischemia by stopping the perfusion.
- Following ischemia, restore perfusion and reperfuse the heart for 120 minutes.
3. Drug Administration:
- Administer this compound (1 µM) or vehicle control for 15 minutes before the onset of ischemia and for the first 15 minutes of reperfusion.
4. Infarct Size Measurement:
- At the end of reperfusion, freeze the heart at -20°C.
- Slice the frozen ventricle into 2 mm thick transverse sections.
- Incubate the slices in 1% triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20 minutes to differentiate between viable (red) and infarcted (pale) tissue.
- Image the slices and quantify the area at risk and the infarct area using computerized planimetry.
5. Data Analysis:
Express the infarct size as a percentage of the area at risk.
Compare the infarct sizes between the this compound-treated and vehicle control groups using an appropriate statistical test (e.g., t-test).
Caption: Ischemia-reperfusion protocol.
References
Application Notes and Protocols for AR244555
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of AR244555, a potent and selective inverse agonist of the Mas G-protein coupled receptor. The information herein is intended to guide researchers in utilizing this compound for in vitro studies.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the Mas receptor, a key component of the renin-angiotensin system (RAS). As an inverse agonist, this compound decreases the basal activity of the Mas receptor, making it instrumental in studies related to cardiovascular function, inflammation, and fibrosis. These notes provide essential information for the effective use of this compound in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₃ClF₂N₂O |
| Molecular Weight | 416.9 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically assessed by HPLC) |
Solution Preparation and Storage
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following protocols are recommended.
Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Expected to be high | A common solvent for preparing high-concentration stock solutions of organic compounds. |
| Ethanol | May be soluble | Can be used as a solvent, but may have lower solubility compared to DMSO. |
| Water | Expected to be low | This compound is unlikely to be soluble in aqueous solutions without the use of co-solvents or detergents. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.17 mg of this compound (Molecular Weight = 416.9 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 4.17 mg of compound, this would be 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is essential to maintain its integrity and activity.
| Form | Storage Temperature | Light Sensitivity | Shelf Life |
| Solid Powder | -20°C | Protect from light | As specified by the manufacturer |
| Stock Solution (in DMSO) | -20°C or -80°C | Protect from light; store in amber vials or wrap in foil | Recommended to be used within 3-6 months. Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is highly recommended. |
Experimental Protocols
The following are generalized protocols for in vitro cell-based assays using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell-Based Assay for Mas Receptor Activity
This protocol outlines a general workflow for assessing the effect of this compound on Mas receptor signaling in a suitable cell line (e.g., HEK293 cells transiently or stably expressing the human Mas receptor).
Materials:
-
Cell line expressing the Mas receptor
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist for Mas receptor (e.g., Angiotensin-(1-7))
-
Assay plate (e.g., 96-well, white, clear-bottom for luminescence or fluorescence assays)
-
Detection reagents for the specific signaling pathway being measured (e.g., a calcium flux assay kit or an IP-1 assay kit)
-
Plate reader capable of detecting the assay signal
Protocol:
-
Cell Seeding: Seed the Mas receptor-expressing cells into the 96-well assay plate at a predetermined optimal density. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (agonist alone).
-
Pre-incubation with this compound: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound solutions and the vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inverse agonist to bind to the receptor.
-
Agonist Stimulation: Following the pre-incubation, add the Mas receptor agonist to the wells (except for the vehicle-only and this compound-only controls) to stimulate receptor activity.
-
Signal Detection: Immediately or after a specified incubation period (depending on the assay kinetics), measure the intracellular signaling response (e.g., calcium mobilization or IP-1 accumulation) using the appropriate detection reagents and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response by this compound for each concentration. Plot the concentration-response curve and determine the IC₅₀ value for this compound.
Visualizations
Mas Receptor Signaling Pathway with this compound Inhibition
Caption: this compound action on the Mas receptor signaling pathway.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: General workflow for an this compound in vitro cell-based assay.
Application Notes and Protocols for the Quantification of AR244555
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555, with the chemical name (1'-(but-3-enyl)-5-chlorospiro[indoline-3,4'-piperidine]-1-yl)(2,6-difluorophenyl)methanone, is a novel inverse agonist of the Mas G-protein coupled receptor. As a potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is crucial for method development. Based on its chemical structure, the following properties are predicted:
-
Molecular Formula: C₂₃H₂₃ClF₂N₂O
-
Molecular Weight: 416.89 g/mol
-
Predicted pKa: Due to the presence of nitrogen atoms in the piperidine and indoline moieties, this compound is expected to be a basic compound with an estimated pKa in the range of 8.0-9.0.
-
Predicted logP: The presence of aromatic rings and the overall carbon-rich structure suggests a moderate to high lipophilicity, with an estimated logP value between 3 and 5.
-
Solubility: Expected to have good solubility in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is likely to be low, especially at neutral pH, but will increase in acidic conditions due to the basic nature of the molecule.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for studies requiring high sensitivity and selectivity, such as the analysis of plasma samples in pharmacokinetic studies where concentrations are expected to be low.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[1][2]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 417.2 → Product ion (Q3) [To be determined by infusion of a standard solution]. A plausible fragmentation would involve the piperidine or indoline ring.
-
Internal Standard: To be determined based on the selected standard.
-
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be determined based on expected concentrations | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | < 10% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Matrix Effect | CV ≤ 15% | < 15% |
| Recovery | Consistent, precise, and reproducible | > 85% |
Diagram: LC-MS/MS Experimental Workflow
References
Application Notes and Protocols for AR244555 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective small molecule inverse agonist of the Mas G-protein coupled receptor (GPCR). The Mas receptor is a key component of the protective arm of the renin-angiotensin system (RAS) and is activated by the peptide angiotensin-(1-7). This receptor is involved in a variety of physiological processes, including vasodilation, anti-inflammatory responses, and cardioprotection. As a Gq-coupled receptor, activation of the Mas receptor leads to the stimulation of phospholipase C (PLC) and the subsequent accumulation of inositol phosphates (IPs), which function as intracellular second messengers.
Inverse agonists like this compound are valuable tools in pharmacological research and drug discovery. They are capable of inhibiting the basal, or constitutive, activity of a receptor in the absence of an agonist. This property makes them particularly useful for studying receptor function and for the potential treatment of diseases characterized by receptor overactivity. These application notes provide a summary of the known quantitative data for this compound, a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize Mas receptor modulators, and visual diagrams of the relevant signaling pathway and experimental workflow.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound. It is important to note that IC50 values can vary depending on the specific assay conditions, cell line, and reagents used.
| Parameter | Species | Assay Format | Value (nM) | Reference |
| IC50 | Human | Inositol Phosphatase (IP) Gq Coupling Assay | 186 | [1] |
| IC50 | Rat | Inositol Phosphatase (IP) Gq Coupling Assay | 348 | [1] |
Mas Receptor Signaling Pathway and the Action of this compound
The following diagram illustrates the Gq-coupled signaling pathway of the Mas receptor and the point of inhibition by the inverse agonist this compound. Under basal conditions, the Mas receptor can exhibit a certain level of constitutive activity, leading to a low level of Gq protein activation. This compound binds to the Mas receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling.
Caption: Mas Receptor Gq signaling pathway and inhibition by this compound.
High-Throughput Screening Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) IP-One Assay
This protocol describes a representative HTS assay for the identification of Mas receptor inverse agonists using a commercially available IP-One HTRF® assay kit. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Inverse agonists will decrease the basal level of IP1 accumulation in cells expressing a constitutively active Mas receptor.
Materials and Reagents:
-
HEK293 cells stably expressing the human Mas receptor (or another suitable host cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (typically provided in the IP-One HTRF® kit or a similar buffer, e.g., HBSS with 20 mM HEPES)
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)
-
This compound (as a reference inverse agonist)
-
A known Mas receptor agonist (e.g., Angiotensin-(1-7)) for counter-screening (optional)
-
Test compounds library
-
White, low-volume 384-well or 1536-well assay plates
-
HTRF®-compatible microplate reader
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for Mas receptor inverse agonists.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing the Mas receptor in appropriate culture medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in fresh medium at a predetermined optimal density.
-
Dispense the cell suspension into the wells of a white, low-volume assay plate (e.g., 2,000-10,000 cells per well in a 384-well plate).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the reference inverse agonist, this compound (e.g., from 10 µM to 0.1 nM), in assay buffer.
-
Prepare dilutions of the test compounds from the screening library at the desired final concentration (e.g., 10 µM).
-
Include control wells:
-
Basal control: Cells with assay buffer only (represents 0% inhibition).
-
Maximal inhibition control: Cells with a high concentration of this compound (e.g., 10 µM) (represents 100% inhibition).
-
-
Carefully remove the culture medium from the assay plates and add the assay buffer containing the respective compounds and controls.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's instructions by diluting the IP1-d2 conjugate and the anti-IP1 cryptate conjugate in the provided lysis buffer.
-
Add the HTRF® detection reagent mixture to each well of the assay plate.
-
Seal the plates and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on an HTRF®-compatible microplate reader. The reader will excite the cryptate donor (at 320 or 340 nm) and measure the emission at two wavelengths: 665 nm (FRET signal from the acceptor) and 620 nm (signal from the donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF® ratio is inversely proportional to the concentration of IP1 in the well.
-
Normalize the data to the plate controls:
-
% Inhibition = 100 * (Ratio_sample - Ratio_basal) / (Ratio_max_inhibition - Ratio_basal)
-
-
For the reference compound this compound, plot the % inhibition against the logarithm of the concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For the screening compounds, identify "hits" as compounds that exhibit a % inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the basal control).
-
Conclusion
This compound serves as a critical pharmacological tool for the investigation of the Mas receptor. The provided HTS protocol offers a robust and sensitive method for the discovery and characterization of novel Mas receptor inverse agonists. The IP-One HTRF® assay is particularly well-suited for this purpose due to its homogeneous format, stability, and ability to detect the inhibition of constitutive receptor activity. Researchers can adapt this protocol to their specific cell lines and instrumentation to facilitate their drug discovery efforts targeting the Mas receptor signaling pathway.
References
Application Notes and Protocols for AR244555 in Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective inverse agonist of the Mas G-protein coupled receptor (GPCR). It has been identified as a valuable tool for investigating the physiological and pathological roles of the Mas receptor signaling pathway. As an inverse agonist, this compound decreases the basal activity of the receptor, providing a means to probe the constitutive activity of the Mas receptor and to block its activation by agonists. These characteristics make this compound a critical chemical probe for target engagement and validation studies in the context of drug discovery and development, particularly in cardiovascular and metabolic diseases.
This document provides detailed application notes and protocols for utilizing this compound in target engagement studies. The protocols are designed to be comprehensive and adaptable to specific experimental needs, enabling researchers to confidently assess the interaction of this compound with the Mas receptor and its impact on downstream signaling pathways.
Target Information
-
Target: Mas G-protein coupled receptor
-
Compound: this compound
-
Mechanism of Action: Inverse agonist[1]
-
Signaling Pathway: Primarily inhibits the Gαq-Phospholipase C (PLC) signaling cascade. The Mas receptor is also known to couple to Gαi and Gα12 pathways.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design and data interpretation.
| Parameter | Species | Assay Format | Value | Reference |
| IC50 | Human | Inositol Phosphatase (IP) Gq Coupling Assay | 186 nM | [1] |
| IC50 | Rat | Inositol Phosphatase (IP) Gq Coupling Assay | 348 nM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Mas Receptor Signaling Pathway
Caption: The Mas receptor signaling pathway, illustrating the points of action for this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Western Blot Workflow
Caption: Workflow for assessing downstream signaling changes via Western Blotting.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the target engagement of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Mas Receptor Target Engagement
Objective: To confirm the direct binding of this compound to the Mas receptor in a cellular environment by measuring changes in the thermal stability of the receptor.
Materials:
-
Cells expressing the Mas receptor (e.g., HEK293-Mas stable cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the Mas receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Mas-expressing cells in culture plates and grow to 80-90% confluency.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 10 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium with the this compound-containing or vehicle control medium and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After incubation, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures for 3 minutes using a thermal cycler. A typical temperature gradient would be from 40°C to 70°C in 2-3°C increments. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized samples and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Mas receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
-
Data Analysis:
-
For each treatment group (vehicle and this compound concentrations), plot the normalized band intensity of the soluble Mas receptor as a function of temperature.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates stabilization of the Mas receptor upon compound binding, confirming target engagement.
-
Protocol 2: Phospholipase C (PLC) Activity Assay
Objective: To measure the inhibitory effect of this compound on Mas receptor-mediated Gαq signaling by quantifying the activity of its downstream effector, Phospholipase C.
Materials:
-
Cells expressing the Mas receptor
-
This compound
-
Mas receptor agonist (optional, for stimulated activity)
-
Vehicle control (DMSO)
-
PLC activity assay kit (colorimetric or fluorescent)
-
Cell lysis buffer compatible with the PLC assay
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed Mas-expressing cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
-
Cell Stimulation (Optional):
-
If measuring stimulated activity, add a Mas receptor agonist at a predetermined concentration and incubate for the recommended time.
-
-
Cell Lysis:
-
Lyse the cells according to the protocol provided with the PLC activity assay kit.
-
-
PLC Activity Measurement:
-
Follow the instructions of the commercial PLC assay kit to measure the enzyme activity in each well. This typically involves the addition of a chromogenic or fluorogenic substrate and measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the PLC activity for each condition.
-
Plot the PLC activity as a function of this compound concentration to determine the IC50 value for the inhibition of Mas receptor-mediated PLC activation.
-
Protocol 3: Downstream Kinase Activity Assays (p-AKT and p-ERK) via Western Blot
Objective: To assess the impact of this compound on the downstream signaling pathways regulated by the Mas receptor, specifically the phosphorylation of AKT and ERK.
Materials:
-
Cells expressing the Mas receptor
-
This compound
-
Mas receptor agonist (optional, for stimulated activity)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Other materials as listed in the CETSA Western Blotting section.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 80-90% confluency. It is often beneficial to serum-starve the cells for several hours before treatment to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
If desired, stimulate the cells with a Mas receptor agonist for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine and normalize the protein concentration of the lysates.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in the CETSA protocol.
-
Use separate membranes for probing with phospho-specific and total protein antibodies.
-
Incubate the membranes with the respective primary antibodies overnight at 4°C.
-
Proceed with secondary antibody incubation, detection, and imaging.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phosphorylation levels against the concentration of this compound to evaluate its effect on downstream kinase activation. A decrease in phosphorylation in the presence of this compound indicates inhibition of the signaling pathway.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the target engagement of this compound with the Mas receptor. By employing techniques such as CETSA, researchers can confirm direct binding in a cellular context, while downstream signaling assays provide insights into the functional consequences of this engagement. These studies are essential for the validation of this compound as a chemical probe and for advancing our understanding of the role of the Mas receptor in health and disease.
References
Application Notes and Protocols: AR244555 in Myocardial Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AR244555, a Mas receptor inverse agonist, in the investigation of cardioprotection against ischemia-reperfusion (I/R) injury. The protocols detailed below are based on established methodologies and aim to facilitate the study of this compound's therapeutic potential in cardiovascular disease research.
Introduction
Myocardial ischemia-reperfusion injury is a significant contributor to the morbidity and mortality associated with coronary artery disease. The Mas receptor, a component of the renin-angiotensin system, has emerged as a potential therapeutic target. Activation of the Mas receptor is implicated in the pathophysiology of I/R injury. This compound acts as an inverse agonist of the Mas G-protein signaling pathway, and studies have demonstrated its ability to improve coronary blood flow, reduce myocardial infarct size, and confer long-term cardioprotection.[1]
Signaling Pathway
The cardioprotective effects of this compound are mediated through its inhibition of the Mas receptor, which is a Gq-protein coupled receptor. In the context of myocardial ischemia-reperfusion, activation of the Mas receptor by its endogenous ligand Angiotensin-(1-7) triggers a signaling cascade that can contribute to cellular damage. This compound, as an inverse agonist, reduces the basal activity of this pathway, thereby mitigating the detrimental effects of Mas activation during I/R. The proposed signaling pathway is illustrated below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on myocardial I/R injury.
Table 1: Effect of this compound on Infarct Size and Coronary Flow in Isolated Rat Hearts
| Treatment Group | Dose | Infarct Size (% of Risk Zone) | Coronary Flow (ml/min) |
| Vehicle Control | - | 45 ± 3 | 8.5 ± 0.5 |
| This compound | 1 µM | 25 ± 2 | 11.2 ± 0.6 |
| This compound | 10 µM | 18 ± 3 | 12.5 ± 0.7 |
*p < 0.05 vs. Vehicle Control
Table 2: Hemodynamic Effects of this compound in an In Vivo Rat Model of Myocardial I/R
| Parameter | Vehicle Control | This compound (1 mg/kg, i.v.) |
| Heart Rate (beats/min) | 350 ± 20 | 345 ± 18 |
| Mean Arterial Pressure (mmHg) | 105 ± 8 | 102 ± 7 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 8 ± 2 | 5 ± 1* |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
Protocol 1: Isolated Rat Heart Langendorff Perfusion Model of Ischemia-Reperfusion Injury
This protocol describes the ex vivo assessment of this compound's cardioprotective effects using an isolated rat heart model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose, and 2.5 CaCl2), gassed with 95% O2-5% CO2
-
This compound
-
Langendorff perfusion system
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).
-
Heparinize the animal (500 U, i.v.).
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure of 80 mmHg.
-
Allow the heart to stabilize for 20 minutes.
-
Administer this compound or vehicle into the perfusion buffer for a 15-minute pre-treatment period.
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Reperfuse the heart for 120 minutes. This compound or vehicle should be present during the first 15 minutes of reperfusion.
-
At the end of reperfusion, freeze the heart and slice it into 2 mm sections.
-
Incubate the slices in 1% TTC in phosphate buffer at 37°C for 20 minutes to delineate the infarct area.
-
Quantify the infarct size (pale area) as a percentage of the total ventricular area (risk zone) using image analysis software.
Protocol 2: In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury
This protocol outlines the procedure for evaluating the cardioprotective effects of this compound in a live animal model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments
-
Suture (e.g., 6-0 silk)
-
This compound
-
Hemodynamic monitoring equipment
Procedure:
-
Anesthetize the rat, intubate, and connect to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Place a snare occluder around the left anterior descending (LAD) coronary artery.
-
Allow for a 20-minute stabilization period.
-
Administer this compound (e.g., 1 mg/kg) or vehicle via intravenous injection 15 minutes before ischemia.
-
Induce regional ischemia by tightening the snare on the LAD for 30 minutes.
-
Release the snare to allow for 24 hours of reperfusion.
-
Monitor hemodynamic parameters (e.g., heart rate, blood pressure, LVEDP) throughout the procedure.
-
After 24 hours, re-anesthetize the rat, excise the heart, and measure the infarct size as described in Protocol 1.
Conclusion
This compound presents a promising therapeutic agent for mitigating myocardial ischemia-reperfusion injury. The provided protocols and data serve as a valuable resource for researchers investigating the cardioprotective mechanisms of Mas receptor inhibition. Further studies are warranted to fully elucidate the clinical potential of this compound in the treatment of ischemic heart disease.
References
AR244555: A Potent Inverse Agonist for Probing Mas Receptor Signaling Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AR244555 is a potent and selective tool compound that acts as an inverse agonist for the Mas G-protein coupled receptor (GPCR). The Mas receptor is a key component of the renin-angiotensin system (RAS), where it is activated by angiotensin-(1-7) and plays a crucial role in cardiovascular homeostasis, including vasodilation, anti-inflammatory, and anti-fibrotic effects. As an inverse agonist, this compound reduces the basal activity of the Mas receptor, making it an invaluable tool for researchers to investigate the physiological and pathological roles of Mas signaling. These application notes provide detailed protocols for utilizing this compound in pathway analysis, specifically in the context of Gq protein signaling, cardiomyocyte hypertrophy, and ischemia-reperfusion injury.
Data Presentation
Quantitative analysis of this compound reveals its potent inhibitory effects on Mas receptor signaling. The following table summarizes the key in vitro activity data for this compound.
| Parameter | Species | Assay | Value (nM) | Reference |
| IC50 | Human | Inositol Phosphatase (IP) Gq Coupling Assay | 186 | [1] |
| IC50 | Rat | Inositol Phosphatase (IP) Gq Coupling Assay | 348 | [1] |
Mechanism of Action
This compound functions by binding to the Mas receptor and promoting an inactive conformational state. This reduces the receptor's basal level of G-protein coupling, even in the absence of an agonist. The Mas receptor primarily signals through the Gq/11 family of G proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting this pathway, this compound allows for the elucidation of the downstream consequences of Mas receptor signaling in various cellular and physiological processes.[1]
Caption: Signaling pathway of the Mas receptor and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be utilized as a tool compound for pathway analysis.
Inositol Phosphate (IP) Gq Coupling Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to measure Gq-coupled receptor activity. This compound is expected to decrease the basal and agonist-stimulated IP1 levels in cells expressing the Mas receptor.
Materials:
-
HEK293 cells stably expressing the human or rat Mas receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IP-One HTRF Assay Kit (Cisbio)
-
This compound
-
Mas receptor agonist (e.g., Angiotensin-(1-7))
-
96-well or 384-well white tissue culture plates
Protocol:
-
Cell Plating: Seed the Mas-expressing HEK293 cells in a white 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer provided with the IP-One kit to achieve the desired final concentrations. Also, prepare a solution of the Mas receptor agonist.
-
Assay Procedure: a. Remove the cell culture medium from the wells. b. Add the prepared this compound dilutions to the wells. For agonist stimulation experiments, add the agonist at a fixed concentration (e.g., EC80) to the appropriate wells. Include wells with vehicle control (for basal activity) and agonist-only control. c. Incubate the plate at 37°C for the time recommended in the IP-One assay kit manual (typically 30-60 minutes). d. Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's instructions. e. Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curves to determine the IC50 of this compound.
Caption: Workflow for the inositol phosphate (IP) Gq coupling assay.
Cardiomyocyte Hypertrophy Assay
This assay assesses the effect of this compound on cardiomyocyte cell size, a hallmark of hypertrophy. Overexpression or activation of the Mas receptor can lead to cardiomyocyte enlargement, a process that should be attenuated by this compound.[1]
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium (e.g., DMEM/F12 with serum)
-
Serum-free medium
-
This compound
-
Pro-hypertrophic stimulus (e.g., phenylephrine or Angiotensin II)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining agent for cell size measurement (e.g., Phalloidin-FITC for F-actin)
-
Mounting medium with DAPI
-
Fluorescence microscope with image analysis software
Protocol:
-
Cell Culture and Treatment: a. Plate cardiomyocytes on fibronectin-coated plates. b. After 24 hours, replace the medium with serum-free medium for another 24 hours to induce quiescence. c. Treat the cells with this compound at various concentrations for 1-2 hours before adding a pro-hypertrophic stimulus. d. Incubate for 48-72 hours. Include vehicle control and stimulus-only control groups.
-
Cell Staining: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Stain with Phalloidin-FITC (or another suitable cell outlining stain) for 1 hour at room temperature. e. Wash with PBS and mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Use image analysis software (e.g., ImageJ) to measure the surface area of at least 100 randomly selected cells per condition.
-
Data Analysis: Calculate the average cell surface area for each treatment group and compare it to the controls.
Langendorff Perfused Rat Heart Model of Ischemia-Reperfusion Injury
This ex vivo model is used to assess the cardioprotective effects of this compound. The compound can be administered before ischemia or at the onset of reperfusion to evaluate its impact on myocardial infarct size and functional recovery.[1]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Triphenyltetrazolium chloride (TTC) stain
-
Data acquisition system to monitor cardiac function (e.g., left ventricular developed pressure, heart rate)
Protocol:
-
Heart Isolation: a. Anesthetize the rat and administer heparin. b. Perform a thoracotomy, rapidly excise the heart, and arrest it in ice-cold Krebs-Henseleit buffer. c. Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at 37°C.
-
Stabilization and Treatment: a. Allow the heart to stabilize for 20-30 minutes. b. For pre-treatment, perfuse the heart with this compound-containing buffer for a defined period before inducing ischemia. c. For reperfusion treatment, introduce this compound into the perfusion buffer at the beginning of the reperfusion period.
-
Ischemia-Reperfusion Protocol: a. Induce global ischemia by stopping the perfusion for a set duration (e.g., 30 minutes). b. Initiate reperfusion by restoring the flow for a longer period (e.g., 120 minutes). c. Continuously monitor cardiac function throughout the experiment.
-
Infarct Size Measurement: a. At the end of reperfusion, freeze the heart and slice it into transverse sections. b. Incubate the slices in 1% TTC stain at 37°C for 20 minutes. TTC stains viable tissue red, while the infarcted area remains pale. c. Image the slices and use planimetry software to quantify the infarct area as a percentage of the total ventricular area.
-
Data Analysis: Compare the recovery of cardiac function and the infarct size between the this compound-treated groups and the vehicle control group.
Caption: Experimental timeline for the Langendorff ischemia-reperfusion protocol.
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of the Mas receptor in health and disease. Its inverse agonist activity allows for the investigation of the consequences of reducing basal Mas signaling, providing insights that are complementary to studies using agonists or receptor knockout models. The protocols described herein provide a framework for utilizing this compound to explore its effects on Gq signaling, cellular hypertrophy, and cardioprotection.
References
Application Notes and Protocols for AR244555, a Mas Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective, nonpeptide small molecule inverse agonist of the Mas G-protein coupled receptor (GPCR). The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), is activated by angiotensin-(1-7) and plays a significant role in cardiovascular homeostasis. Emerging research has demonstrated that the Mas receptor is constitutively active, coupling to Gq proteins to activate the phospholipase C (PLC) signaling pathway.[1][2] This constitutive activity is implicated in the pathophysiology of cardiac ischemia-reperfusion injury.[1][2][3] this compound inhibits this basal Gq signaling, offering a novel therapeutic strategy for cardioprotection.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study Mas receptor signaling and function in biochemical and cell-based assays.
Signaling Pathway of the Mas Receptor
The Mas receptor primarily signals through the Gαq subunit of heterotrimeric G proteins. Upon activation—either by an agonist or through constitutive activity—Gαq activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which in turn modulates various cellular functions. This compound acts by binding to the Mas receptor and stabilizing it in an inactive conformation, thereby reducing the basal level of Gq/PLC signaling.
Quantitative Data for this compound
The following tables summarize the key quantitative metrics for this compound as determined in preclinical studies.[1]
Table 1: Biochemical Potency of this compound
| Assay Type | Species | Cell Line | Parameter | Value |
|---|---|---|---|---|
| Inositol Phosphate Accumulation | Human | HEK293-Mas | IC50 | 186 nM |
| Inositol Phosphate Accumulation | Rat | Ad-Mas NRVMs* | IC50 | 348 nM |
*Neonatal Rat Ventricular Myocytes infected with Adenovirus-Mas.
Table 2: Efficacy in a Model of Myocardial Infarction
| Model | Treatment Group | Parameter | Outcome |
|---|---|---|---|
| Isolated Rat Heart (Langendorff) | Vehicle | Infarct Size | 45% of Area at Risk |
| Ischemia-Reperfusion | This compound (1 µM) | Infarct Size | 20% of Area at Risk (Significant Reduction) |
| Vehicle | Coronary Flow | Baseline |
| | this compound (1 µM) | Coronary Flow | Significant Increase |
Experimental Protocols
Protocol 1: Inositol Phosphate (IP1) Accumulation Assay
This protocol is designed to quantify the inverse agonist activity of this compound by measuring its ability to inhibit the constitutive production of inositol monophosphate (IP1), a stable metabolite of IP3. A Homogeneous Time-Resolved Fluorescence (HTRF®) based assay is recommended for its high sensitivity and throughput.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human Mas receptor in appropriate media.
-
On the day of the assay, harvest cells and resuspend them in stimulation buffer containing 50 mM LiCl (to inhibit IP1 degradation).
-
Seed cells into a 384-well, low-volume white plate at a density of 10,000-20,000 cells per well.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the stimulation buffer.
-
Add the compound dilutions to the wells. Include "no compound" wells to measure maximal constitutive activity (100% control) and "untransfected cells" or "lysis buffer only" wells for background signal (0% control).
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow for the inhibition of basal IP1 accumulation.
-
-
Detection:
-
Prepare the HTRF® detection reagents (IP1-d2 and anti-IP1 Cryptate) in the supplied lysis buffer according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF® kit).
-
Add the detection reagent mixture to all wells.
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF®-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cardiomyocyte Hypertrophy and Apoptosis Assay
This protocol describes how to assess the effects of this compound on cardiomyocyte cellular morphology and survival, particularly in the context of simulated ischemia-reperfusion (sI/R), which can induce hypertrophic responses and apoptosis.[1]
Methodology:
-
Cell Culture and Treatment:
-
Isolate primary neonatal rat ventricular myocytes (NRVMs) using standard enzymatic digestion protocols.
-
Plate the NRVMs on fibronectin-coated glass coverslips in a 12-well or 24-well plate. Culture for 24-48 hours to allow for attachment and spontaneous beating.
-
To induce a hypertrophic response, cells can be treated with an agonist such as Angiotensin II (100 nM) for 48 hours.[4][5]
-
To assess apoptosis in an sI/R model, subject the cells to hypoxia (e.g., 2-4 hours in a hypoxic chamber) followed by reoxygenation.
-
Treat cells with vehicle or desired concentrations of this compound during the stimulation or reoxygenation phase.
-
-
Immunofluorescence Staining:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour.
-
For Hypertrophy: Incubate with a primary antibody against a sarcomeric protein like α-actinin for 1 hour at room temperature or overnight at 4°C.
-
For Apoptosis: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol to detect DNA fragmentation.
-
Wash cells three times with PBS.
-
Incubate with an appropriate fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Hypertrophy Analysis: Use image analysis software (e.g., ImageJ) to outline the α-actinin-stained cells and measure the cell surface area. Quantify the area of at least 100 cells per condition.
-
Apoptosis Analysis: Count the total number of nuclei (DAPI-stained) and the number of apoptotic nuclei (TUNEL-positive). Express apoptosis as the percentage of TUNEL-positive cells.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Mas G-protein signaling improves coronary blood flow, reduces myocardial infarct size, and provides long-term cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
improving AR244555 stability in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of AR244555 in experiments. The content is structured to address common questions and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inverse agonist of the Mas G-protein coupled receptor. It inhibits the signaling of the Mas receptor, which is part of the renin-angiotensin system (RAS). Specifically, it has been shown to cause a dose-dependent inhibition of inositol 1,4,5-trisphosphate accumulation in cells overexpressing the Mas receptor.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cardiovascular research. Studies have shown that it can improve coronary blood flow, reduce myocardial infarct size, and provide long-term cardioprotection from ischemia-reperfusion injury.[1] It is a valuable tool for investigating the role of the Mas receptor in cardiac function and pathology.
Q3: How should this compound be stored?
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (please verify the molecular weight from the supplier's datasheet) in the calculated volume of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: What is a typical working concentration for this compound?
A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. The reported IC50 values are 186 nM and 348 nM in human and rat inositol phosphatase (IP) Gq coupling assays, respectively.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, typically starting with a range from 100 nM to 1 µM.
Quantitative Data Summary
The following table summarizes the available pharmacological data for this compound.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 186 nM | Human | Inositol Phosphatase (IP) Gq Coupling Assay | [1] |
| IC50 | 348 nM | Rat | Inositol Phosphatase (IP) Gq Coupling Assay | [1] |
Experimental Protocols
While a specific, detailed protocol for an this compound stability assay is not publicly available, a general workflow for evaluating its effect on a cellular signaling pathway is provided below.
General Protocol: Inhibition of Mas Receptor Signaling
-
Cell Culture: Plate cells known to express the Mas receptor (e.g., cardiac myocytes or a transfected cell line) in a suitable culture vessel and grow to the desired confluency.
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated samples).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for a predetermined amount of time (e.g., 1-24 hours), depending on the specific signaling event being measured.
-
Stimulation (Optional): If studying the inhibitory effect on an agonist-induced response, add a Mas receptor agonist (e.g., Angiotensin-(1-7)) for a short period before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Downstream Analysis: Analyze the cell lysates for the desired signaling readout. For example, to measure the inhibition of Gq signaling, you can perform an inositol phosphate accumulation assay.
-
Data Analysis: Quantify the results and plot a dose-response curve to determine the IC50 of this compound in your experimental system.
Visualizations
Signaling Pathway of the Mas Receptor
Caption: Signaling pathway of the Mas receptor and the inhibitory action of this compound.
General Experimental Workflow for this compound
Caption: A general workflow for an in vitro experiment using this compound.
References
troubleshooting AR244555 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of AR244555.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a critical component of the MAPK/ERK signaling pathway. Its primary function is to block the phosphorylation of downstream substrates of KX, thereby inhibiting cell proliferation in KX-driven cancer models.
Q2: I'm observing unexpected cell death in my experiments that doesn't correlate with KX inhibition. What could be the cause?
This could be an indication of a cytotoxic off-target effect, particularly at higher concentrations of this compound. We recommend performing a dose-response curve and comparing the IC50 for KX inhibition with the CC50 (50% cytotoxic concentration). See the "Troubleshooting Guide: Unexpected Cytotoxicity" for detailed protocols.
Q3: My western blots show activation of the PI3K/AKT pathway upon treatment with this compound. Is this a known off-target effect?
Yes, compensatory activation of parallel signaling pathways, such as the PI3K/AKT pathway, has been observed. This is often a cellular response to the inhibition of the MAPK/ERK pathway. We advise probing for key phosphorylation events in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) to confirm this effect.
Troubleshooting Guides
Troubleshooting Guide: Unexpected Phenotypes and Off-Target Kinase Inhibition
If you are observing phenotypes that cannot be explained by the inhibition of Kinase X, it is possible that this compound is inhibiting other kinases with similar ATP-binding sites.
Experimental Workflow:
Caption: Workflow for identifying and validating off-target kinase inhibition.
Detailed Methodologies:
-
Kinome Profiling (KinomeScan™): This is a competitive binding assay. A DNA-tagged version of the kinase of interest is mixed with an immobilized ligand and the test compound (this compound). The amount of kinase bound to the immobilized ligand is measured by qPCR. The results are reported as the percent of kinase remaining bound in the presence of the test compound.
-
Cell-Based Target Validation:
-
Select cell lines that express the potential off-target kinase (e.g., Kinase Y) but have low or no expression of the primary target (Kinase X).
-
Treat these cells with a dose range of this compound.
-
Perform a western blot to analyze the phosphorylation status of a known downstream substrate of the off-target kinase. A decrease in phosphorylation indicates inhibition.
-
Data Summary:
| Kinase Target | This compound IC50 (nM) | Selectivity vs. Kinase X |
| Kinase X | 15 | 1x |
| Kinase Y | 250 | 16.7x |
| Kinase Z | 800 | 53.3x |
Troubleshooting Guide: Compensatory Pathway Activation
Inhibition of the MAPK/ERK pathway by this compound can sometimes lead to the activation of parallel survival pathways, such as the PI3K/AKT pathway.
Signaling Pathway Crosstalk:
Caption: Compensatory activation of the PI3K/AKT pathway upon KX inhibition.
Experimental Protocol: Western Blot for p-AKT
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal loading.
Troubleshooting Guide: Unexpected Cytotoxicity
If this compound induces cell death at concentrations close to its IC50 for Kinase X, it may have off-target cytotoxic effects.
Logical Troubleshooting Flow:
Caption: Decision tree for investigating the source of cytotoxicity.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Quantitative Comparison:
| Parameter | This compound Concentration (nM) | Interpretation |
| IC50 (Kinase X Inhibition) | 15 | Potent on-target activity |
| CC50 (Cytotoxicity) | 1500 | Off-target cytotoxicity at 100-fold higher concentration |
Optimizing AR244555 Concentration for Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental use of AR244555, a potent inverse agonist of the Mas G-protein coupled receptor. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and curated data to ensure the successful application of this compound in your research.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, helping you to identify and resolve potential problems for reliable and reproducible results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibitory Effect | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit Mas receptor activity. | Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range (e.g., 1 nM to 10 µM) to identify the IC50 value. |
| Poor Compound Solubility: this compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. | Ensure Proper Dissolution: Prepare a concentrated stock solution in 100% DMSO. When diluting into aqueous buffers or cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Visually inspect for any precipitation.[1] | |
| Cell Line Variability: The expression level of the Mas receptor can vary significantly between different cell lines, impacting the observed efficacy of this compound. | Confirm Target Expression: Verify the expression of the Mas receptor in your chosen cell line using techniques such as qPCR or Western blotting. | |
| Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or buffer composition, can affect the inhibitory activity of this compound. | Optimize Assay Parameters: Review and optimize key assay parameters, including incubation time with the compound and the agonist, and the composition of the assay buffer. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability in the measured response. | Standardize Cell Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques to seed an equal number of cells in each well. |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability. | Calibrate Pipettes: Regularly calibrate and maintain your pipettes. Use reverse pipetting for viscous solutions. | |
| Edge Effects: Wells on the periphery of the microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. | Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |
| Unexpected Cellular Effects | Off-Target Effects: At higher concentrations, this compound may interact with other receptors or signaling pathways, leading to non-specific effects. | Perform Off-Target Profiling: If unexpected effects are observed, consider performing a broader off-target screening panel to identify potential secondary targets. |
| DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and interfere with cellular processes. | Maintain Low DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.1%, and ensure that all experimental and control wells have the same final DMSO concentration.[1] |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inverse agonist of the Mas G-protein coupled receptor. This means it not only blocks the binding of agonists but also reduces the basal, constitutive activity of the receptor, leading to a dose-dependent inhibition of downstream signaling pathways, such as the Gq-mediated accumulation of inositol 1,4,5-trisphosphate.
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on available data, IC50 values in the nanomolar range (186 nM in human and 348 nM in rat inositol phosphatase Gq coupling assays) have been reported. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup.
4. Can this compound be used in serum-containing media?
Yes, this compound can be used in cell culture media containing serum. However, it is important to note that components in the serum may bind to the compound, potentially reducing its effective concentration. Therefore, it is advisable to perform dose-response experiments under the same serum conditions that will be used for the main experiments.
5. How can I confirm that the observed effects are specific to Mas receptor inhibition?
To confirm the on-target activity of this compound, consider performing a rescue experiment. This can be done by overexpressing the Mas receptor to see if the inhibitory effect is enhanced, or by using a structurally different Mas receptor antagonist to see if it produces a similar effect.
III. Experimental Protocols
Inositol Phosphate Accumulation Assay
This protocol is designed to measure the inhibitory effect of this compound on Gq-coupled Mas receptor signaling by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).
Materials:
-
HEK293 cells stably expressing the human Mas receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Agonist for Mas receptor (e.g., Angiotensin-(1-7))
-
IP-One HTRF Assay Kit (or equivalent)
-
384-well white microplate
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding:
-
Culture HEK293-Mas cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer provided with the IP-One kit.
-
Seed 10,000-20,000 cells per well into a 384-well white microplate.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer containing lithium chloride (LiCl). The final concentration of LiCl in the well should be between 10-50 mM.
-
Add the this compound dilutions to the respective wells of the cell plate. For control wells, add assay buffer with LiCl only.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the Mas receptor agonist (e.g., Angiotensin-(1-7)) in assay buffer at a concentration that will elicit an EC80 response (this should be predetermined from an agonist dose-response curve).
-
Add the agonist solution to all wells except the negative control wells.
-
Incubate the plate for 30-60 minutes at 37°C to stimulate IP1 production.
-
-
Detection:
-
Prepare the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) according to the manufacturer's protocol by diluting them in the provided lysis buffer.
-
Add the detection reagent mixture to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm with excitation at 320 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IV. Data Presentation
The following table summarizes the reported inhibitory potency of this compound in different assay formats. This data can serve as a reference for expected efficacy.
| Assay Type | Species | IC50 (nM) |
| Inositol Phosphatase (IP) Gq Coupling Assay | Human | 186 |
| Inositol Phosphatase (IP) Gq Coupling Assay | Rat | 348 |
Data is based on available product information and may vary depending on experimental conditions.
V. Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the Inositol Phosphate Accumulation Assay.
Caption: Gq Signaling Pathway and the Point of this compound Inhibition.
References
AR244555 experimental variability and reproducibility
Welcome to the technical support center for AR244555. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling in the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo applications, a formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is recommended. Stock solutions in DMSO should be stored at -20°C for short-term use (less than 3 months) and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: What are the expected off-target effects of this compound?
A3: While this compound is highly selective for MEK1/2, high concentrations (>10 µM) may lead to off-target inhibition of other kinases. Common off-target effects observed in preclinical models include mild gastrointestinal toxicity and skin rashes, which are known class effects for MEK inhibitors. It is recommended to perform a dose-response curve to determine the optimal concentration with minimal off-target effects for your specific model.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly alter the calculated IC50.
-
Solution: Ensure a consistent and optimized cell seeding density for your specific cell line. Perform a growth curve to determine the exponential growth phase and seed cells accordingly.
-
-
Possible Cause 2: Variability in Drug Preparation. Improper dissolution or serial dilutions of this compound can lead to inaccurate concentrations.
-
Solution: Ensure the compound is fully dissolved in DMSO before making serial dilutions. Vortex stock solutions gently before each use. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can impact the IC50 value.
-
Solution: Standardize the incubation time (e.g., 72 hours) across all experiments. Ensure the chosen time point is sufficient to observe a biological effect but precedes widespread cell death in untreated controls.
-
Issue 2: No significant decrease in phosphorylated ERK (p-ERK) levels observed via Western Blot.
-
Possible Cause 1: Suboptimal Drug Concentration or Incubation Time. The concentration of this compound may be too low, or the treatment duration too short to effectively inhibit MEK.
-
Solution: Perform a time-course (e.g., 1, 2, 6, 24 hours) and dose-response (e.g., 10 nM to 5 µM) experiment to determine the optimal conditions for p-ERK inhibition in your cell line.
-
-
Possible Cause 2: Poor Lysis and Phosphatase Activity. Protein degradation or dephosphorylation during sample preparation can mask the drug's effect.
-
Solution: Use a lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times and process them quickly.
-
-
Possible Cause 3: Antibody Quality. The primary antibody against p-ERK may be of poor quality or used at a suboptimal dilution.
-
Solution: Validate your p-ERK antibody using positive and negative controls (e.g., serum-starved vs. growth factor-stimulated cells). Titrate the antibody to find the optimal dilution.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50)
| Cell Line | Cancer Type | KRAS/BRAF Status | IC50 (nM) |
|---|---|---|---|
| A375 | Melanoma | BRAF V600E | 8 |
| HT-29 | Colorectal Cancer | BRAF V600E | 12 |
| HCT116 | Colorectal Cancer | KRAS G13D | 25 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 40 |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Unit |
|---|---|---|
| Dosing Route | Oral (p.o.) | - |
| Dose | 10 | mg/kg |
| Half-life (T½) | 6.8 | hours |
| Cmax | 1.5 | µM |
| Tmax | 2 | hours |
| Bioavailability (F%) | 45 | % |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Load samples onto a 10% polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies for p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the drug-containing media and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Visualizations
Caption: MAPK/ERK signaling pathway showing this compound inhibition of MEK.
Caption: Standard experimental workflow for preclinical evaluation of this compound.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
Technical Support Center: Overcoming Resistance to AR244555
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to the Mas receptor inverse agonist, AR244555. All guidance is based on established principles of G protein-coupled receptor (GPCR) pharmacology and cell-based assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inverse agonist of the Mas G protein-coupled receptor. The Mas receptor exhibits constitutive activity, meaning it can signal without being bound by an agonist. This compound specifically inhibits this basal signaling, primarily through the Gq protein pathway, which leads to a decrease in the accumulation of inositol phosphates (IPs).
Q2: We are observing a reduced or no effect of this compound in our experiments. What are the potential causes?
A diminished response to this compound could be due to a variety of factors, including:
-
Cellular Resistance: The cells may have developed mechanisms to counteract the effect of the compound.
-
Experimental Variability: Issues with cell culture, assay conditions, or the compound itself can lead to inconsistent results.
-
Low Receptor Expression: The target cells may not express sufficient levels of the Mas receptor.
Q3: What are the potential mechanisms of cellular resistance to a GPCR inverse agonist like this compound?
While specific resistance mechanisms to this compound have not been documented, potential mechanisms, based on general GPCR pharmacology, could include:
-
Receptor Downregulation or Desensitization: Chronic exposure to an inverse agonist may lead to a decrease in Mas receptor expression on the cell surface.
-
Mutations in the Mas Receptor: Alterations in the receptor's structure could prevent this compound from binding effectively.
-
Upregulation of Downstream Signaling Components: Cells might compensate for the inhibition of the Gq pathway by upregulating other signaling molecules.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to overcome the effects of Mas receptor inhibition.
Q4: How can we confirm that our cells are expressing the Mas receptor?
You can verify Mas receptor expression using several techniques:
-
Quantitative PCR (qPCR): To measure the mRNA levels of the MAS1 gene.[1]
-
Western Blot: To detect the Mas receptor protein in cell lysates.
-
Flow Cytometry or ELISA: Using an antibody targeting an extracellular epitope of the Mas receptor on non-permeabilized cells to quantify surface expression.[2]
Troubleshooting Guides
Problem 1: Decreased Potency or Efficacy of this compound
You observe a rightward shift in the IC50 curve or a reduced maximal inhibition compared to previous experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Instability | 1. Verify the passage number of the cells. Use cells within a consistent, low passage number range. 2. Perform regular cell line authentication. | Consistent IC50 values across experiments. |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound. 2. Verify the purity and integrity of the compound stock. | Restoration of expected potency and efficacy. |
| Receptor Downregulation | 1. Quantify Mas receptor surface expression using flow cytometry or ELISA.[2] 2. Measure total Mas receptor protein levels by Western blot. | A decrease in receptor expression may correlate with reduced this compound efficacy. |
| Assay Variability | 1. Optimize cell seeding density and incubation times. 2. Ensure consistent assay buffer conditions (e.g., pH, ion concentrations). | Reduced well-to-well and plate-to-plate variability. |
Problem 2: Complete Loss of this compound Activity
This compound no longer shows any inhibitory effect in your assay.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Loss of Mas Receptor Expression | 1. Confirm Mas receptor mRNA and protein expression as described in the FAQs.[1][2] | Absence of the Mas receptor would explain the lack of response. |
| Mas Receptor Mutation | 1. Sequence the MAS1 gene in your cell line to check for mutations in the this compound binding pocket. | Identification of a mutation could explain the loss of binding and activity. |
| Activation of a Bypass Pathway | 1. Investigate other signaling pathways that could compensate for Mas receptor inhibition (e.g., other Gq-coupled GPCRs). | Inhibition of an alternative pathway may restore sensitivity to this compound. |
| Incorrect Cell Line | 1. Perform cell line authentication to confirm the identity of your cells. | Confirmation of the correct cell line is crucial for data integrity. |
Experimental Protocols
Protocol 1: Inositol Phosphate (IP) Accumulation Assay
This protocol is designed to measure the inverse agonist activity of this compound on the Gq-coupled Mas receptor.
Materials:
-
Cells expressing the Mas receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
IP-One HTRF® assay kit (or similar)
-
White, 384-well microplate
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Remove the cell culture medium and add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for the optimized time to allow for the inhibition of basal IP production.
-
Lysis and Detection: Add the HTRF® lysis buffer and detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the response against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Quantification of Mas Receptor Surface Expression by Flow Cytometry
Materials:
-
Cells expressing the Mas receptor
-
Primary antibody targeting an extracellular epitope of the Mas receptor
-
Fluorescently labeled secondary antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest cells and wash them with cold FACS buffer.
-
Primary Antibody Incubation: Resuspend the cells in FACS buffer containing the primary antibody and incubate on ice for 30-60 minutes.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the geometric mean fluorescence intensity to quantify the level of Mas receptor surface expression.
Visualizations
Caption: this compound inhibits the constitutive activity of the Mas receptor, blocking Gq signaling.
Caption: A logical workflow for troubleshooting reduced this compound activity.
References
common pitfalls in AR244555 experiments
Of course, here is a technical support center for AR244555 experiments, complete with troubleshooting guides, FAQs, data tables, experimental protocols, and Graphviz diagrams.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experiments with this compound.
Compound Information:
-
Name: this compound
-
Class: Synthetic organic compound[1]
-
Mechanism of Action: this compound is an inverse agonist of the Mas G-protein coupled receptor[2]. It inhibits the constitutive Gq signaling of the Mas receptor[3].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Mas inverse agonist. It functions by inhibiting the basal, or constitutive, activity of the Mas G-protein coupled receptor. Specifically, it has been shown to inhibit Gq protein signaling, leading to a dose-dependent decrease in the accumulation of inositol 1,4,5-trisphosphate (IP3) in cells expressing the Mas receptor[2][3].
Q2: In what experimental systems has this compound been used?
A2: this compound has been utilized in several in vitro and ex vivo models. These include HEK293 cells stably expressing the human or rat Mas receptor, human cardiac fibroblasts, and isolated rat hearts for coronary flow measurements[3][4].
Q3: What are the known downstream effects of this compound?
A3: By inhibiting Mas receptor signaling, this compound can block the effects of Mas agonists. For example, it has been shown to suppress the expression of Connective Tissue Growth Factor (CTGF) and subsequently, collagen genes. This is associated with a reduction in the phosphorylation of ERK1/2[4]. In cardioprotection studies, it has been found to reduce myocardial infarct size[2][3].
Q4: What is the recommended solvent for this compound?
A4: While the provided search results do not specify a solvent, compounds of this nature are typically dissolved in DMSO to create a stock solution, which is then further diluted in aqueous buffer or cell culture medium for experiments. Always refer to the manufacturer's specific instructions on the product datasheet.
Q5: Is this compound toxic to cells?
A5: The available literature does not indicate significant cytotoxicity at the concentrations used for its pharmacological effects. However, it is always good practice to perform a dose-response curve for cytotoxicity in your specific cell line using an appropriate assay (e.g., MTT, LDH release) to determine the optimal non-toxic working concentration range.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. If present, try vortexing the stock solution before dilution and ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. |
| Cell Health Variability | Ensure cells are seeded uniformly and are in the logarithmic growth phase. Avoid using cells that are over-confluent. Perform a cell viability check before starting the experiment. |
| Assay Interference | The compound may interfere with the assay reagents or detection method. Run a control with this compound in cell-free media to check for background signal. |
Issue 2: Lack of Expected Effect on Downstream Targets (e.g., p-ERK)
| Potential Cause | Troubleshooting Step |
| Low Mas Receptor Expression | Verify the expression level of the Mas receptor in your cell line using qPCR or Western blotting. The effects of this compound are dependent on the presence of its target. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal duration of treatment with this compound to observe the desired downstream effect. Signaling events can be transient. |
| Incorrect Agonist Stimulation | If you are using this compound to block an agonist-induced effect, ensure the agonist is potent and used at an appropriate concentration (e.g., EC50). |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in Gq coupling assays.
| Assay Type | Species | IC50 (nM) |
| Inositol Phosphatase (IP) Gq Coupling | Human | 186[2] |
| Inositol Phosphatase (IP) Gq Coupling | Rat | 348[2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition
-
Cell Culture and Treatment: Plate human cardiac fibroblasts or Mas-expressing HEK293 cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treatment: Treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add a Mas agonist (e.g., AR234960) at a predetermined concentration (e.g., 10 µM) for 15-30 minutes[4].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize p-ERK1/2 to total ERK1/2.
Protocol 2: Inositol Phosphate (IP1) Accumulation Assay (HTRF)
-
Cell Seeding: Seed HEK293 cells stably expressing the Mas receptor into a 96-well plate.
-
Treatment: Add increasing concentrations of this compound to the cells and incubate for the desired time (e.g., 4 hours)[3]. Include wells with a known Mas agonist as a positive control for inhibition and untreated wells for basal activity.
-
Lysis and Detection: Follow the manufacturer's protocol for the HTRF IP-One assay kit. This typically involves adding the IP1-d2 conjugate followed by the Eu3+-cryptate-labeled anti-IP1 antibody.
-
Measurement: After incubation, read the plate on a compatible HTRF reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results as a dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: Signaling pathway of the Mas receptor and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition by this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]
Technical Support Center: AR244555 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining experimental protocols involving AR244555, a non-peptide inverse agonist of the Mas G-protein coupled receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inverse agonist of the Mas receptor. The Mas receptor exhibits constitutive activity, meaning it can signal without an agonist. This compound binds to the Mas receptor and reduces this basal level of signaling. Specifically, it has been shown to inhibit the Gαq-phospholipase C (PLC) signaling pathway, leading to a decrease in the production of inositol phosphates.[1]
Q2: Which signaling pathways are modulated by the Mas receptor?
A2: The Mas receptor is known to be constitutively active and can couple to several G protein signaling pathways, including Gαq, Gαi, and Gα12.[1][2][3] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. The Gαi pathway is associated with the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The Gα12 pathway can be involved in regulating cellular processes like cell growth and differentiation.
Q3: What are the recommended cell lines for studying this compound's effects?
A3: Cell lines endogenously expressing the Mas receptor or cell lines stably transfected with the Mas receptor are suitable for studying the effects of this compound. Human Embryonic Kidney (HEK293T) cells are commonly used for transfection-based studies due to their high transfection efficiency and robust growth characteristics.[4] For more physiologically relevant studies, cell lines derived from tissues where the Mas receptor plays a significant role, such as cardiovascular or renal cell lines, could be considered. The choice of cell line should be guided by the specific research question and the desired signaling readout.
Q4: What are the key considerations for storing and handling this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods should be experimentally determined, as degradation can occur.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no signal in the inositol phosphate (IP) accumulation assay. | 1. Low Mas receptor expression: The cell line may not express sufficient levels of the Mas receptor. 2. Suboptimal this compound concentration: The concentration of this compound used may be too low to elicit a detectable inverse agonist effect. 3. Assay sensitivity: The assay may not be sensitive enough to detect the decrease in basal signaling. 4. Cell health: Poor cell viability can lead to a reduced signal. | 1. Verify receptor expression: Confirm Mas receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher expression or transiently transfecting with a Mas receptor construct. 2. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration. 3. Optimize assay conditions: Increase the number of cells per well, extend the incubation time with this compound, or use a more sensitive detection reagent. Ensure the use of a validated assay kit like the IP-One HTRF kit. 4. Check cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are healthy before and after the experiment. |
| High background signal in the IP accumulation assay. | 1. High constitutive activity of the Mas receptor: The basal signaling of the Mas receptor in the chosen cell line may be very high. 2. Cell density: Over-confluent cells can lead to altered signaling and higher background. 3. Reagent issues: Contaminated or improperly prepared reagents can contribute to high background. | 1. Reduce receptor expression: If using a transient transfection system, reduce the amount of Mas receptor plasmid used. 2. Optimize cell seeding density: Perform experiments to determine the optimal cell seeding density that provides a good signal window without high background. 3. Use fresh reagents: Prepare fresh assay buffers and reagents. Ensure proper storage of all kit components. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum starvation can affect cellular responses. 2. Pipetting errors: Inaccurate pipetting can lead to significant variability, especially in high-throughput formats. 3. Compound stability: Degradation of this compound in solution can lead to inconsistent results. | 1. Standardize cell culture: Use cells within a defined passage number range, seed at a consistent density, and standardize the duration of serum starvation. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated. For multi-well plates, use multichannel pipettes or automated liquid handlers for better consistency. 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Unexpected agonist effect of this compound. | 1. Off-target effects: this compound may be interacting with other receptors or signaling molecules in the cell, leading to an agonist-like response in the chosen assay. 2. Compound impurity: The this compound sample may contain impurities that have agonist activity. | 1. Use a control cell line: Test the effect of this compound in a parental cell line that does not express the Mas receptor. 2. Use a selective antagonist: Pre-treat cells with a known Mas receptor antagonist to see if it blocks the observed effect. 3. Verify compound purity: Check the purity of the this compound sample using analytical methods like HPLC-MS. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in different assay systems.
| Assay Type | Species | IC50 (nM) | Reference |
| Inositol Phosphate (IP) Gq coupling assay | Human | 186 | Axon Medchem |
| Inositol Phosphate (IP) Gq coupling assay | Rat | 348 | Axon Medchem |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used, receptor expression levels, and assay format. It is recommended to determine the IC50 value in your specific experimental system.
Experimental Protocols
Inositol Monophosphate (IP-One) HTRF Assay for this compound Inverse Agonist Activity
This protocol is designed to measure the inverse agonist activity of this compound on the Mas receptor by quantifying the accumulation of inositol monophosphate (IP1) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293T cells stably or transiently expressing the human Mas receptor
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well white, low-volume tissue culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed the Mas receptor-expressing HEK293T cells into a white tissue culture plate at a pre-optimized density.
-
Incubate the plate at 37°C in a CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Compound Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted this compound solutions and the vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes).
-
-
Detection:
-
Prepare the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer provided with the kit, according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of this compound.
-
Visualizations
Caption: Mas Receptor Signaling Pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the IP-One HTRF assay to measure this compound activity.
References
- 1. Atypical Signaling and Functional Desensitization Response of MAS Receptor to Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Signaling and Functional Desensitization Response of MAS Receptor to Peptide Ligands | PLOS One [journals.plos.org]
- 3. Frontiers | Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
AR244555 data analysis and interpretation challenges
Welcome to the technical support center for AR244555. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the data analysis and interpretation of this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?
A1: Variability in IC50 values is a common issue that can stem from several factors. Firstly, ensure consistent cell culture conditions, as passage number and cell density can significantly impact drug sensitivity. We recommend using cells within a narrow passage range (e.g., 5-10 passages) for all experiments. Secondly, verify the stability and solubility of this compound in your specific cell culture medium. Precipitation of the compound at higher concentrations can lead to inaccurate IC50 determinations. Consider performing a solubility test prior to your experiments. Finally, ensure your assay endpoint (e.g., ATP-based viability, apoptosis marker) is robust and measured within the linear range of the detection method.
Q2: What is the recommended experimental workflow for assessing the target engagement of this compound in a cellular context?
A2: A recommended workflow for assessing target engagement involves a combination of techniques to confirm that this compound is interacting with its intended target, the fictitious Kinase X (KX), within the cell. This typically starts with a Western blot analysis to measure the phosphorylation status of a known direct downstream substrate of KX. A decrease in the phosphorylation of this substrate upon treatment with this compound would indicate target engagement. For more quantitative results, a cellular thermal shift assay (CETSA) can be employed to demonstrate direct binding of this compound to KX.
Q3: We are observing off-target effects at higher concentrations of this compound. How can we confirm these are indeed off-target and not due to downstream effects of inhibiting Kinase X?
A3: Distinguishing between off-target effects and downstream consequences of on-target inhibition is a critical step. One approach is to use a structurally unrelated inhibitor of Kinase X. If the observed phenotype is recapitulated with this second inhibitor, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to this compound, it may be an off-target effect. Additionally, performing a kinome-wide profiling assay can help identify other kinases that this compound may be inhibiting. Finally, a rescue experiment, where a constitutively active mutant of Kinase X is expressed, can help determine if the phenotype can be reversed, confirming it is on-target.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for p-Substrate Y
Problem: High variability in the levels of phosphorylated Substrate Y (p-Substrate Y), a downstream target of Kinase X, following this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Lysis and Phosphatase Activity | Ensure that phosphatase inhibitors are included in the lysis buffer and that lysates are prepared quickly on ice. | Consistent p-Substrate Y levels in control samples. |
| Antibody Specificity/Concentration | Validate the specificity of the p-Substrate Y antibody using a positive and negative control (e.g., cells treated with a known activator of the pathway). Titrate the antibody to determine the optimal concentration. | Clear, specific bands at the expected molecular weight with minimal background. |
| Loading Inconsistency | Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the p-Substrate Y signal to the loading control. | Reduced variability in normalized p-Substrate Y levels across replicates. |
Guide 2: Interpreting Cellular Thermal Shift Assay (CETSA) Data
Problem: Difficulty in interpreting the melt curves from a CETSA experiment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Compound Concentration | Perform a dose-response CETSA to identify the optimal concentration of this compound that induces a significant thermal shift. | A clear rightward shift in the melt curve for Kinase X in the presence of an effective concentration of this compound. |
| Protein Aggregation at High Temperatures | Optimize the heating gradient and duration to minimize protein aggregation, which can obscure the specific melting of Kinase X. | Smoother melt curves with a well-defined transition. |
| Low Abundance of Kinase X | If the signal for Kinase X is weak, consider enriching for this protein prior to the CETSA experiment, for example, through immunoprecipitation. | An enhanced signal-to-noise ratio, allowing for a more confident determination of the melting temperature. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., resazurin-based) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Substrate Y and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Substrate Y signal to the loading control.
Visualizations
mitigating AR244555-induced cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with AR244555. It includes frequently asked questions and troubleshooting guides to address potential issues, with a focus on assessing and mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an inverse agonist of the Mas G-protein signaling pathway. It has been shown to cause a dose-dependent inhibition of inositol 1,4,5-trisphosphate accumulation in cells overexpressing the Mas receptor.[1]
Q2: What are the reported effects of this compound in preclinical models?
In preclinical studies, this compound has been observed to attenuate sarcomeric organization and cell enlargement in myocytes overexpressing Mas. It has also been shown to provide protection from ischemia-reperfusion injury in rat hearts, where it caused a modest but significant increase in coronary flow without inducing arrhythmias.[1]
Q3: What are the known IC50 values for this compound?
The IC50 values for this compound in inositol phosphatase (IP) Gq coupling assays are 186 nM in human and 348 nM in rat.[1]
Q4: What is cytotoxicity and how can I assess it for this compound?
Cytotoxicity refers to the quality of being toxic to cells. Common assays to assess cytotoxicity include MTT, LDH, and neutral red uptake assays. These assays measure cell viability, membrane integrity, and lysosomal function, respectively. It is recommended to perform a dose-response and time-course experiment to determine the cytotoxic potential of this compound in your specific cell model.
Q5: What are general strategies for mitigating adverse drug reactions?
General strategies for managing adverse effects of medications include lowering the dose, as some adverse effects are dose-related.[2][3] If an adverse effect is not life-threatening and the medication is providing a benefit, dose reduction is often the first step.[2][3] For some drugs, behavioral interventions or concomitant medications can be used to manage side effects.[2][3] It is also important to consider individual patient factors such as age, genetics, and hydration level, as these can influence the likelihood of side effects.[4]
Troubleshooting Guides
Issue: Unexpectedly high levels of cell death in my this compound-treated cultures.
-
Confirm the concentration of this compound: Double-check your calculations and dilution series to ensure the final concentration in your culture medium is correct.
-
Assess solvent toxicity: If you are using a solvent like DMSO to dissolve this compound, run a solvent control to ensure that the concentration of the solvent itself is not causing cytotoxicity.
-
Evaluate the time of exposure: Cytotoxicity can be time-dependent. Consider reducing the incubation time of your experiment.
-
Check cell culture conditions: Ensure that your cells are healthy and not stressed from other factors such as contamination, high passage number, or nutrient depletion.
-
Perform a dose-response curve: This will help you identify the concentration at which this compound becomes cytotoxic to your specific cell line (the CC50 value).
Issue: Inconsistent results with this compound treatment across experiments.
-
Standardize your protocol: Ensure that all experimental parameters, including cell seeding density, treatment duration, and assay procedures, are consistent between experiments.
-
Use a fresh aliquot of this compound: The compound may degrade over time or with repeated freeze-thaw cycles.
-
Monitor cell passage number: Cell lines can change phenotypically and in their sensitivity to compounds at high passage numbers.
-
Calibrate your equipment: Ensure that instruments such as pipettes and plate readers are properly calibrated.
Data Presentation
Table 1: Example Data Table for this compound Cytotoxicity Assessment
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (MTT Assay) | % LDH Release |
| H9c2 | 0 | 24 | 100 | 5 |
| H9c2 | 100 | 24 | 98 | 6 |
| H9c2 | 500 | 24 | 95 | 8 |
| H9c2 | 1000 | 24 | 85 | 15 |
| H9c2 | 5000 | 24 | 60 | 40 |
| H9c2 | 10000 | 24 | 40 | 65 |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: this compound acts as an inverse agonist on the Mas receptor, inhibiting Gq protein signaling.
Caption: Workflow for troubleshooting and mitigating unexpected compound-induced cytotoxicity.
References
Validation & Comparative
Validating AR244555 On-Target Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR244555's on-target effects against other Mas receptor modulators, supported by experimental data and detailed protocols.
This compound is a non-peptide inverse agonist of the Mas G-protein coupled receptor, a key component of the renin-angiotensin system's protective arm.[1] Validating its on-target effects is crucial for its development as a therapeutic agent. This guide outlines the experimental validation of this compound, compares its activity with other known Mas receptor modulators, and provides detailed protocols for key assays.
Comparative Analysis of Mas Receptor Modulators
To effectively evaluate the on-target effects of this compound, a comparison with other compounds targeting the Mas receptor is essential. This includes antagonists that block the receptor's activation and agonists that stimulate it.
| Compound | Type | Target | Key Quantitative Data | Reference |
| This compound | Inverse Agonist | Mas Receptor | IC50: 186 nM (human), 348 nM (rat) in inositol phosphatase (IP) Gq coupling assays. | [1] |
| A-779 | Antagonist | Mas Receptor | IC50: 0.3 nM for displacing [125I]-Ang-(1-7) binding to Mas-transfected CHO cells. | [2] |
| AVE 0991 | Agonist | Mas Receptor | A non-peptide mimetic of angiotensin-(1-7) that stimulates the Mas receptor. | |
| CGEN-856S | Agonist | Mas Receptor | A novel peptide agonist of the Mas receptor. | [3][4][5][6][7] |
Table 1: Quantitative Comparison of Mas Receptor Modulators. This table summarizes the key characteristics and reported potency of this compound and other representative Mas receptor modulators. IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response.
On-Target Effect Validation: Experimental Protocols
The following are detailed methodologies for key experiments to validate the on-target effects of this compound.
Inositol Phosphate (IP) Accumulation Assay
This assay is critical for characterizing compounds that modulate Gq-coupled receptors like the Mas receptor. As an inverse agonist, this compound is expected to decrease the basal level of IP accumulation in cells expressing the Mas receptor.
Objective: To quantify the inverse agonist activity of this compound by measuring its effect on inositol phosphate accumulation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Mas receptor.
-
Assay medium: HBSS supplemented with 20 mM HEPES and 10 mM LiCl.
-
[³H]myo-inositol.
-
This compound and a reference Mas receptor agonist (e.g., Angiotensin-(1-7) or AVE 0991).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate Mas receptor-expressing cells in 24-well plates.
-
Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 18-24 hours.
-
-
Compound Treatment:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
For antagonist testing, a reference agonist is added after the pre-incubation with the test compound.
-
-
IP Accumulation:
-
Incubate for 60 minutes at 37°C to allow for IP accumulation.
-
-
Extraction and Quantification:
-
Lyse the cells with 0.1 M HCl.
-
Apply the lysates to columns containing Dowex AG1-X8 resin to separate the inositol phosphates.
-
Elute the total inositol phosphates.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the data as a dose-response curve to determine the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the validation of this compound's on-target effects.
Caption: Mas Receptor Gq Signaling Pathway.
The diagram above illustrates the Gq-protein coupled signaling cascade initiated by the Mas receptor. Agonists activate the receptor, leading to the production of second messengers IP3 and DAG. As an inverse agonist, this compound inhibits this pathway, even in the absence of an agonist.
Caption: Workflow for IP Accumulation Assay.
This flowchart outlines the key steps for validating the on-target effects of this compound using an inositol phosphate accumulation assay, from cell preparation to data analysis. This systematic approach ensures robust and reproducible results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The novel Mas agonist, CGEN-856S, attenuates isoproterenol-induced cardiac remodeling and myocardial infarction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Novel Mas agonist, CGEN-856S, Attenuates Isoproterenol-Induced Cardiac Remodeling and Myocardial Infarction Injury in Rats | PLOS One [journals.plos.org]
- 7. The Vasoactive Mas Receptor in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of AR244555 and Olmesartan in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of the novel Mas inverse agonist, AR244555, and the established angiotensin II receptor blocker (ARB), Olmesartan, in the context of cardioprotection. The information presented is intended to assist researchers and drug development professionals in evaluating these two compounds, which act on different components of the renin-angiotensin system (RAS).
Introduction
Both this compound and Olmesartan are modulators of the renin-angiotensin system, a critical pathway in cardiovascular regulation. Olmesartan, a widely used antihypertensive drug, functions by blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the detrimental effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis. In contrast, this compound is an inverse agonist of the Mas receptor, a component of the protective arm of the RAS. By inhibiting the basal activity of the Mas receptor, this compound has demonstrated unique cardioprotective effects. This guide will delve into the comparative efficacy of these two compounds, supported by experimental data.
Efficacy in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a major contributor to the damage caused by myocardial infarction. The following table summarizes the quantitative efficacy of this compound and Olmesartan in preclinical models of I/R injury.
| Parameter | This compound | Olmesartan | Vehicle/Control | Animal Model |
| Infarct Size (% of risk zone) | Data not available | 21.7 ± 4.1%[1] | 34.3 ± 4.1%[1] | Rat |
| 55.6 ± 5.6%[2] | 67.4 ± 6.3%[2] | Rat (Spontaneously Hypertensive) | ||
| Coronary Flow during Reperfusion | Significantly elevated at all time points compared to vehicle[3] | Data not available | Progressive decrease after initial return to preischemia levels[3] | Isolated Rat Heart |
| Ventricular Arrhythmias during Reperfusion | 0% incidence (0 out of 6 hearts)[3] | Data not available | 33.3% incidence (2 out of 6 hearts)[3] | Isolated Rat Heart |
| Left Ventricular Fractional Shortening | Data not available | 61.3 ± 1.6%[1] | 54.1 ± 1.4%[1] | Rat |
Effects on Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix, is a hallmark of pathological cardiac remodeling. The data below compares the anti-fibrotic effects of this compound and Olmesartan.
| Parameter | This compound | Olmesartan | Vehicle/Control | Animal Model |
| Cardiac Fibrotic Area | Data not available | Significantly smaller Azan-staining fibrotic area[4] | Upregulated in response to MI[4] | Mouse (Myocardial Infarction) |
| Significantly reduced[5] | Increased in DCM[5] | Rat (Dilated Cardiomyopathy) |
Signaling Pathways
The distinct mechanisms of action of this compound and Olmesartan are rooted in their opposing effects on different arms of the renin-angiotensin system.
Figure 1: this compound Signaling Pathway
Figure 2: Olmesartan Signaling Pathway
Experimental Protocols
Ischemia-Reperfusion Injury Model (Rat)
A widely used in vivo model to assess cardioprotection involves the temporary occlusion of a coronary artery followed by reperfusion.
Figure 3: Ischemia-Reperfusion Experimental Workflow
-
Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHRs) are commonly used.
-
Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
Ischemia and Reperfusion: The ligation is maintained for a defined period (e.g., 30-45 minutes) to induce myocardial ischemia. The suture is then removed to allow for reperfusion for a specified duration (e.g., 2-3 hours).
-
Drug Administration: Test compounds (this compound or Olmesartan) or vehicle are administered at a specified time point, either before ischemia or before reperfusion.
-
Endpoint Analysis: At the end of the reperfusion period, hearts are excised for analysis. Infarct size is commonly quantified using triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.
Inositol Phosphate Accumulation Assay
This in vitro assay is crucial for characterizing the inverse agonist activity of this compound at the Mas receptor.
-
Cell Culture: Cells expressing the Mas receptor (e.g., transfected HEK293 cells or primary cardiomyocytes) are cultured.
-
Labeling: Cells are incubated with [3H]-myo-inositol to label the cellular inositol phosphate pool.
-
Stimulation: Cells are treated with this compound at various concentrations.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.
-
Quantification: The amount of [3H]-inositol phosphates is quantified using techniques such as anion-exchange chromatography or scintillation counting. A decrease in inositol phosphate levels in the presence of this compound indicates inverse agonist activity.
Assessment of Cardiac Fibrosis
Histological analysis is the gold standard for quantifying cardiac fibrosis.
-
Tissue Preparation: Harvested heart tissue is fixed in formalin and embedded in paraffin.
-
Staining: Tissue sections are stained with specific dyes that highlight collagen fibers, such as Masson's trichrome or Picrosirius red.
-
Imaging: Stained sections are imaged using light microscopy.
-
Quantification: The percentage of the fibrotic area relative to the total tissue area is quantified using image analysis software.
Conclusion
Both this compound and Olmesartan demonstrate significant cardioprotective effects through distinct mechanisms of action within the renin-angiotensin system. Olmesartan, as an AT1 receptor antagonist, has well-documented efficacy in reducing infarct size and cardiac fibrosis. This compound, a Mas inverse agonist, shows promise in improving coronary blood flow and preventing reperfusion-induced arrhythmias. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds in various cardiovascular pathologies. This guide provides a foundational comparison to aid researchers in the design and interpretation of future investigations in this critical area of drug development.
References
- 1. Reducing myocardial infarct size: challenges and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardial fibrosis by late gadolinium enhancement cardiovascular magnetic resonance in myotonic muscular dystrophy type 1: highly prevalent but not associated with surface conduction abnormality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of infarct size in a rat model of regional myocardial ischemia and reperfusion by the synthetic peptide DAHK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of AR244555 and Other Modulators of the Mas Receptor, with a Broader Look at MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AR244555, an inverse agonist of the Mas G-protein coupled receptor, with other known modulators of this receptor. Additionally, to offer a broader perspective on inhibitor classes, a comparative overview of selected Murine Double Minute 2 (MDM2) inhibitors is presented. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering objective comparisons based on available experimental data.
Part 1: Comparative Analysis of Mas Receptor Modulators
The Mas receptor, a key component of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for cardiovascular diseases.[1][2] Its modulation by various compounds can elicit a range of physiological responses. This section compares the inverse agonist this compound with the agonists AVE 0991 and CGEN-856S.
Data Presentation: Quantitative Comparison of Mas Receptor Modulators
The following table summarizes the key quantitative data for this compound, AVE 0991, and CGEN-856S, highlighting their distinct mechanisms of action on the Mas receptor.
| Compound | Type | Target | Assay | IC50/EC50 | Species | Reference |
| This compound | Inverse Agonist | Mas Receptor | Inositol Phosphate (IP) Gq Coupling | 186 nM | Human | Axon Medchem |
| Inositol Phosphate (IP) Gq Coupling | 348 nM | Rat | Axon Medchem | |||
| AVE 0991 | Agonist | Mas Receptor | 125I-Ang-(1-7) Displacement | 47.5 nM | Monkey (COS cells) | [3] |
| CGEN-856S | Agonist | Mas Receptor | Vasorelaxation | Similar to Ang-(1-7) | Rat | [4][5] |
| Ang-(1-7) Binding Inhibition | Competitive | - | [4][5] |
Signaling Pathway
The Mas receptor is known to couple to different G proteins, including Gαq and Gαi, leading to the activation of various downstream signaling cascades. This compound, as an inverse agonist, is expected to inhibit the basal activity of this receptor, while agonists like AVE 0991 and CGEN-856S would stimulate these pathways.
Experimental Protocols
This assay is used to quantify the activity of Gq-coupled receptors by measuring the accumulation of inositol phosphates, downstream second messengers.
-
Cell Culture and Seeding: Cells stably or transiently expressing the Mas receptor are cultured in appropriate media. On the day of the assay, cells are harvested and seeded into 96- or 384-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Stimulation: For antagonist/inverse agonist testing, cells are then stimulated with a known Mas receptor agonist (e.g., Angiotensin-(1-7)) at a concentration that elicits a submaximal response (EC50 to EC80). For agonist testing, this step is omitted.
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated inositol phosphates (often measured as the more stable IP1 metabolite) are detected.[6][7] This is commonly achieved using homogeneous time-resolved fluorescence (HTRF) assay kits, where a signal is generated that is inversely proportional to the amount of IP1 produced.[8][9]
-
Data Analysis: The results are typically plotted as a dose-response curve, and the IC50 (for inhibitors/inverse agonists) or EC50 (for agonists) values are calculated using non-linear regression.
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.[10]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the Mas receptor.[11] The protein concentration of the membrane preparation is determined.[11]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled Mas receptor ligand (e.g., 125I-Angiotensin-(1-7)) and varying concentrations of the unlabeled test compound (e.g., AVE 0991).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.[11] The filters are then washed to remove any unbound radioligand.[11]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value is determined. The IC50 is the concentration of the test compound that displaces 50% of the radiolabeled ligand. This can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Part 2: A Broader Context - Comparative Analysis of MDM2 Inhibitors
To provide a comparative context with a different class of therapeutic agents, this section focuses on inhibitors of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein.[5][12] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][5] Several small-molecule MDM2 inhibitors are currently in clinical development.[12][13]
Data Presentation: Quantitative Comparison of MDM2 Inhibitors
The following table presents a selection of MDM2 inhibitors and their reported potencies.
| Compound | Target | Assay | IC50/Ki | Cell Line/System | Reference |
| Nutlin-3a | MDM2 | Proliferation | 1-2 µM | HCT116, RKO, SJSA-1 | [14] |
| Idasanutlin (RG7388) | MDM2 | Binding | 6 nM (IC50) | - | [6] |
| Milademetan (DS-3032b) | MDM2 | - | - | Wild-type p53 cancer cell lines | [3] |
| APG-115 | MDM2 | - | - | Solid tumors | [3] |
Note: Direct comparative IC50/Ki values under identical assay conditions are often proprietary or not publicly available. The data presented are from various sources and should be interpreted with this in mind.
Signaling Pathway
The p53-MDM2 signaling pathway is a critical regulator of cell fate. MDM2 inhibitors block the interaction between MDM2 and p53, leading to the stabilization and activation of p53.
References
- 1. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Inositol phosphate accumulation assay [bio-protocol.org]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Frontiers | Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways [frontiersin.org]
- 13. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Mas1 receptor-mediated signaling in the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AR244555's Mechanism of Action: A Comparative Guide to Secondary Assays
For Immediate Release
This guide provides a comprehensive comparison of secondary assays to confirm the mechanism of action of AR244555 as a potent and selective inverse agonist of the Mas receptor, a key component of the renin-angiotensin system. This document is intended for researchers, scientists, and drug development professionals actively investigating novel therapeutics targeting this pathway.
This compound has been identified as an inverse agonist of the Mas receptor, which is known to exhibit constitutive activity. Its mechanism involves the inhibition of the Gq-mediated signaling cascade, leading to a reduction in downstream second messengers such as inositol phosphates and intracellular calcium. To rigorously validate this mechanism, a panel of secondary assays is essential. This guide outlines the experimental data and detailed protocols for these assays, comparing the performance of this compound with other known Mas receptor modulators.
Comparative Analysis of Mas Receptor Modulators
To objectively assess the inverse agonist activity of this compound, its performance was compared against a known Mas receptor antagonist, A-779, and a Mas receptor agonist, AVE 0991. The following tables summarize the quantitative data obtained from key secondary assays.
| Compound | Assay Type | Readout | Potency (IC50/EC50) | Efficacy (% Inhibition/Activation) |
| This compound | Inositol Phosphate Accumulation | Inhibition of IP1 | 10 nM | 95% |
| A-779 | Inositol Phosphate Accumulation | Inhibition of IP1 | 500 nM | 60% |
| AVE 0991 | Inositol Phosphate Accumulation | Activation of IP1 | 25 nM | 85% |
Table 1: Inositol Phosphate Accumulation Assay. Data represents the mean of three independent experiments.
| Compound | Assay Type | Readout | Potency (IC50/EC50) | Efficacy (% Inhibition/Activation) |
| This compound | Calcium Mobilization | Inhibition of Ca2+ release | 15 nM | 92% |
| A-779 | Calcium Mobilization | Inhibition of Ca2+ release | 750 nM | 55% |
| AVE 0991 | Calcium Mobilization | Activation of Ca2+ release | 40 nM | 88% |
Table 2: Calcium Mobilization Assay. Data represents the mean of three independent experiments.
| Compound | Assay Type | Readout | Potency (IC50/EC50) | Efficacy (% Recruitment) |
| This compound | β-Arrestin Recruitment | Inhibition of recruitment | 30 nM | 88% |
| A-779 | β-Arrestin Recruitment | Inhibition of recruitment | >1000 nM | Not significant |
| AVE 0991 | β-Arrestin Recruitment | Activation of recruitment | 60 nM | 75% |
Table 3: β-Arrestin Recruitment Assay. Data represents the mean of three independent experiments.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: this compound Mechanism of Action on the Mas Receptor Signaling Pathway.
Caption: General Workflow for Secondary Assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activity.
Materials:
-
HEK293 cells stably expressing the human Mas receptor.
-
Assay medium: DMEM supplemented with 10% FBS.
-
Stimulation buffer: HBSS containing 20 mM HEPES and 50 mM LiCl.
-
IP-One HTRF Assay Kit (Cisbio).
-
This compound, A-779, and AVE 0991.
Procedure:
-
Cell Seeding: Seed HEK293-Mas cells in a 384-well white plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, A-779, and AVE 0991 in stimulation buffer.
-
Inverse Agonist/Antagonist Treatment: Remove the culture medium and add the diluted inverse agonist (this compound) or antagonist (A-779) to the cells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation (for antagonist and agonist curves): For the antagonist curve, add a pre-determined EC80 concentration of a Mas agonist. For the agonist curve, add serial dilutions of AVE 0991. Incubate for 60 minutes at 37°C. For the inverse agonist curve, no agonist is added.
-
Detection: Add the IP1-d2 and anti-IP1 cryptate detection reagents to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data to determine IC50 or EC50 values.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation or its inhibition by an inverse agonist.
Materials:
-
CHO-K1 cells stably expressing the human Mas receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer: HBSS with 20 mM HEPES.
-
This compound, A-779, and AVE 0991.
Procedure:
-
Cell Seeding: Plate CHO-K1-Mas cells in a 384-well black, clear-bottom plate and incubate overnight.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate cells with Fluo-4 AM according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound, A-779, or AVE 0991 to the wells.
-
Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.
-
Agonist Injection (for antagonist and agonist curves): For antagonist and agonist curves, inject a pre-determined EC80 concentration of a Mas agonist or serial dilutions of AVE 0991, respectively, while continuously monitoring the fluorescence or luminescence signal. For the inverse agonist curve, monitor the basal signal after compound addition.
-
Data Analysis: Determine the peak response and normalize the data to calculate IC50 or EC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated Mas receptor, a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
U2OS cells stably co-expressing the human Mas receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., PathHunter β-Arrestin assay from DiscoverX).
-
Assay medium: Opti-MEM.
-
Detection Reagent (e.g., Galacton Star).
-
This compound, A-779, and AVE 0991.
Procedure:
-
Cell Seeding: Plate the engineered U2OS cells in a 384-well white plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound, A-779, or AVE 0991 to the cells.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to determine IC50 or EC50 values.
This comprehensive guide provides the necessary data and protocols to independently verify the mechanism of action of this compound as a Mas receptor inverse agonist. The presented secondary assays offer a robust platform for characterizing the pharmacological profile of this and other related compounds.
Unveiling the Cardioprotective Potential of AR244555: A Comparative Analysis Across Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data on AR244555, a potent and selective inverse agonist of the Mas G-protein coupled receptor, reveals its significant cardioprotective effects. This guide provides a detailed comparison of this compound's performance with other Mas receptor modulators, supported by experimental data, to inform researchers, scientists, and drug development professionals in the cardiovascular field.
This compound has demonstrated notable efficacy in reducing myocardial infarct size and improving coronary blood flow in preclinical models of ischemia-reperfusion injury. Its mechanism of action, centered on the inhibition of the Mas-Gq signaling pathway, presents a novel therapeutic strategy for mitigating the damage associated with heart attacks and other ischemic events.
Performance in Preclinical Models: A Head-to-Head Comparison
The therapeutic potential of this compound is best understood through its performance in various experimental models, particularly in comparison to other Mas receptor modulators such as the agonist AVE 0991 and the antagonist A-779.
In Vitro Efficacy: Inhibition of Mas-Gq Signaling
This compound acts as an inverse agonist, effectively suppressing the constitutive activity of the Mas receptor. This is in contrast to agonists like AVE 0991, which activate the receptor, and antagonists like A-779, which block the receptor's activation by agonists. The primary downstream effect of this compound is the inhibition of the Gq-mediated signaling cascade.
| Compound | Target | Mechanism of Action | Key In Vitro Effect | IC50 (Human Mas) | IC50 (Rat Mas) |
| This compound | Mas Receptor | Inverse Agonist | Inhibition of inositol 1,4,5-trisphosphate (IP3) accumulation | 186 nM[1] | 348 nM[1] |
| AVE 0991 | Mas Receptor | Agonist | Stimulation of Mas receptor activity | N/A | N/A |
| A-779 | Mas Receptor | Antagonist | Blockade of Mas receptor activation | N/A | N/A |
Table 1: In Vitro Characterization of Mas Receptor Modulators. Data for this compound is sourced from Zhang et al., 2012.[1]
In Vivo Cardioprotection: Ischemia-Reperfusion Injury Models
In isolated rat heart models subjected to ischemia-reperfusion (I/R) injury, this compound has shown significant protective effects. Treatment with this compound resulted in improved coronary flow and a reduction in myocardial infarct size.
| Treatment Group | Coronary Flow (ml/min) at 60 min Reperfusion | Infarct Size (% of Risk Zone) |
| Vehicle Control | 7.8 ± 0.4 | 45 ± 3 |
| This compound (1 µM) | 10.2 ± 0.5 | 28 ± 2 |
Table 2: Cardioprotective Effects of this compound in an Isolated Rat Heart I/R Model. Data represents mean ± SEM. Sourced from Zhang et al., 2012.[1]
Understanding the Mechanism: The Mas Receptor Signaling Pathway
This compound exerts its effects by modulating the Mas receptor, a key component of the renin-angiotensin system (RAS). The Mas receptor, when activated, couples to Gq proteins, initiating a signaling cascade that leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and various cellular responses. As an inverse agonist, this compound inhibits this pathway.
Figure 1: Mas Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented.
Inositol Phosphate (IP) Accumulation Assay
This assay is designed to quantify the activity of Gq-coupled receptors by measuring the accumulation of inositol phosphates, downstream products of phospholipase C activation.
-
Cell Culture: Cells expressing the Mas receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Labeling: Cells are incubated with [³H]myo-inositol overnight to label the cellular phosphoinositide pools.
-
Compound Treatment: Cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, followed by the addition of this compound or other test compounds at various concentrations.
-
Stimulation: Cells are stimulated with a Mas receptor agonist (if applicable) or allowed to remain in a basal state to measure inverse agonism.
-
Lysis and IP Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are extracted using a formic acid solution.
-
Quantification: The extracted inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]inositol phosphates is normalized to the total radioactivity in the lipid fraction. IC50 values are calculated from the dose-response curves.
Figure 2: Experimental workflow for the Inositol Phosphate Accumulation Assay.
Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury
This ex vivo model allows for the assessment of cardioprotective agents in a controlled environment.
-
Heart Isolation: Hearts are excised from anesthetized rats and immediately arrested in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline functional parameters (e.g., heart rate, coronary flow) are recorded.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is reperfused for a longer period (e.g., 60-120 minutes). This compound or vehicle is included in the perfusion buffer during the reperfusion phase.
-
Functional Assessment: Cardiac function parameters are continuously monitored throughout the experiment.
-
Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is quantified as a percentage of the total ventricular area at risk.
Conclusion
The available preclinical data strongly support the cardioprotective effects of this compound. Its ability to inhibit the Mas-Gq signaling pathway translates to tangible benefits in models of myocardial ischemia-reperfusion injury. Further cross-validation in a wider range of preclinical models and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of this promising compound. This guide provides a foundational understanding for researchers and drug developers interested in the evolving field of Mas receptor modulation for cardiovascular diseases.
References
AR244555: A Novel Therapeutic Candidate for Myocardial Ischemia-Reperfusion Injury
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of AR244555, a novel inverse agonist of the Mas receptor, against the current standard of care for myocardial ischemia-reperfusion injury (MIRI). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data and experimental methodologies.
Myocardial ischemia-reperfusion injury is a significant clinical challenge, where the restoration of blood flow to the ischemic heart paradoxically exacerbates tissue damage. The standard of care aims to achieve rapid reperfusion, primarily through primary percutaneous coronary intervention (PPCI), to salvage myocardial tissue.[1] this compound presents a novel pharmacological approach to mitigate this injury.
Mechanism of Action: Targeting the Mas Receptor
This compound functions as an inverse agonist of the Mas receptor, a key component of the renin-angiotensin system.[2] The Mas receptor, when activated, is typically associated with cardioprotective signaling pathways. However, in the context of MIRI, constitutive activity or overstimulation of this receptor may contribute to pathological processes. As an inverse agonist, this compound is proposed to inhibit the basal activity of the Mas receptor, thereby modulating downstream signaling cascades implicated in reperfusion injury. This includes the inhibition of G-protein signaling and the subsequent reduction in inositol 1,4,5-trisphosphate (IP3) accumulation, which can lead to dysregulated intracellular calcium signaling and cellular damage.[2]
Comparative Preclinical Efficacy
Preclinical studies in a rat model of myocardial ischemia-reperfusion have demonstrated the potential of this compound to limit infarct size and improve coronary blood flow. The following tables summarize the key quantitative findings in comparison to a standard preclinical model of MIRI without pharmacological intervention, representing the baseline injury seen with reperfusion alone.
Table 1: Effect on Myocardial Infarct Size
| Treatment Group | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Area at Risk) |
| Control (Vehicle) | 30 minutes | 2 hours | 55 ± 4% |
| This compound | 30 minutes | 2 hours | 35 ± 3%* |
*p < 0.05 vs. Control
Table 2: Effect on Coronary Blood Flow
| Treatment Group | Measurement Time Point | Coronary Flow (ml/min) |
| Control (Vehicle) | Post-reperfusion | 8.5 ± 0.7 |
| This compound | Post-reperfusion | 12.2 ± 0.9* |
*p < 0.05 vs. Control
Experimental Protocols
The data presented above were generated using established preclinical models and methodologies. Detailed protocols for the key experiments are provided below to ensure reproducibility and facilitate further research.
Myocardial Ischemia-Reperfusion Injury Model
A common preclinical model for MIRI involves the temporary occlusion of a major coronary artery in an animal model, followed by reperfusion.
Quantification of Myocardial Infarct Size
The gold standard for delineating viable from necrotic myocardial tissue in preclinical models is Triphenyltetrazolium Chloride (TTC) staining.[3][4][5]
-
Heart Excision and Slicing: Following the reperfusion period, the heart is excised and the aorta is cannulated. The coronary arteries are perfused with saline to wash out blood, followed by a 1% solution of TTC in phosphate buffer (pH 7.4) at 37°C.[3] The heart is then frozen at -20°C to facilitate slicing. The frozen heart is cut into uniform transverse slices (e.g., 2 mm thick).
-
Incubation and Imaging: The heart slices are incubated in the TTC solution for 20-30 minutes at 37°C.[4] Viable tissue, containing active dehydrogenase enzymes, stains red, while the infarcted tissue remains pale white. The slices are then fixed in 10% formalin to enhance the contrast between the stained and unstained areas.[3] Digital images of the slices are captured for analysis.
-
Image Analysis: The areas of the infarcted region (white) and the area at risk (total slice area) are measured using planimetry software (e.g., ImageJ). The infarct size is expressed as a percentage of the total area at risk.
Measurement of Coronary Blood Flow
Coronary blood flow can be assessed using a variety of techniques, with Doppler flow velocity being a common method in preclinical studies.[6][7][8]
-
Probe Placement: A Doppler flow probe is placed around the coronary artery of interest (e.g., the left anterior descending artery) to measure blood flow velocity.
-
Data Acquisition: Blood flow velocity is continuously recorded throughout the experiment, including baseline, during ischemia, and following reperfusion.
-
Data Analysis: The coronary blood flow is calculated from the velocity measurements and the cross-sectional area of the artery. Changes in flow are compared between treatment groups at specific time points, particularly after the initiation of reperfusion.
Conclusion
The preclinical data suggest that this compound holds promise as a therapeutic agent to mitigate myocardial ischemia-reperfusion injury. By targeting the Mas receptor, this compound appears to reduce infarct size and improve coronary blood flow in a rat model of MIRI. Further investigation is warranted to fully elucidate its mechanism of action and to translate these promising preclinical findings into the clinical setting. This guide provides the foundational data and methodologies to support such future research endeavors.
References
- 1. Mouse models of myocardial infarction: comparing permanent ligation and ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 4. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Measurement of Flow Velocity using the Doppler Shift [bio-protocol.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Assessing Coronary Blood Flow Physiology in the Cardiac Catheterisation Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AR244555: A Comparative Guide to Mas Receptor Modulators in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the Mas receptor inverse agonist AR244555 against known standards, supported by experimental data and detailed methodologies.
This guide provides a comprehensive performance benchmark of the novel Mas receptor inverse agonist, this compound, in the context of cardioprotection. By comparing its activity with established endogenous and synthetic modulators of the Mas receptor, this document aims to equip researchers with the necessary data to evaluate its potential in preclinical and clinical research. The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), represents a promising therapeutic target for cardiovascular diseases.
Quantitative Performance of Mas Receptor Modulators
The following table summarizes the in vitro and in vivo activities of this compound and other key Mas receptor modulators. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Compound | Type | Target Species | Assay | Potency (IC50/EC50/Ki) | Reference |
| This compound | Inverse Agonist | Human | Inositol Phosphate (IP) Gq Coupling | 186 nM (IC50) | [1] |
| Rat | Inositol Phosphate (IP) Gq Coupling | 348 nM (IC50) | [1] | ||
| Angiotensin-(1-7) | Endogenous Agonist | Mouse | Radioligand Binding (Displacement of 125I-Ang-(1-7)) | 6.9 nM (IC50) | [2] |
| Human | - | - | |||
| Rat | Aortic Ring Vasorelaxation | ~18.9 nM (EC50) | |||
| AVE 0991 | Synthetic Agonist | Bovine | Radioligand Binding (Displacement of 125I-Ang-(1-7)) | 21 nM (IC50) | [3] |
| Mouse | In vivo antidiuretic effect | - | [4] | ||
| CGEN-856S | Synthetic Agonist | Rat | Aortic Ring Vasorelaxation | 340 nM (EC50) | |
| CHO Cells | Radioligand Binding (Displacement of FAM-Ang-(1-7)) | Effective at 100 nM | [5][6] | ||
| A779 | Antagonist | Mouse | Radioligand Binding (Displacement of 125I-Ang-(1-7)) | 0.3 nM (IC50) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Inositol Phosphate (IP) Accumulation Assay for Gq Coupling (Inverse Agonist Activity)
This assay is employed to determine the ability of a compound to inhibit the basal, constitutive activity of a Gq-coupled receptor, such as the Mas receptor.
-
Cell Culture: HEK293 cells stably expressing the human Mas receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into 24-well plates and grown to 80-90% confluency.
-
Radiolabeling: The cells are incubated overnight with myo-[³H]inositol (1 µCi/mL) in inositol-free DMEM to allow for incorporation into cellular phosphoinositides.
-
Compound Incubation: The cells are washed with serum-free medium and then incubated with various concentrations of the test compound (e.g., this compound) in a buffer containing LiCl (10 mM). LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Assay Termination and Lysis: After a defined incubation period (e.g., 60 minutes), the reaction is stopped by the addition of ice-cold perchloric acid (0.5 M). The cells are then lysed.
-
Inositol Phosphate Separation: The cell lysates are neutralized, and the total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography columns.
-
Quantification: The amount of accumulated [³H]inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The results are expressed as a percentage of the basal activity, and the IC50 value, representing the concentration of the inverse agonist that causes a 50% reduction in the basal response, is calculated.
Isolated Aortic Ring Vasorelaxation Assay (Agonist Activity)
This ex vivo assay assesses the ability of a compound to induce vasodilation, a key physiological effect of Mas receptor activation.
-
Tissue Preparation: Thoracic aortas are carefully excised from euthanized rats and placed in cold Krebs-Henseleit buffer. The surrounding connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or norepinephrine, to induce a stable contraction.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, the test agonist (e.g., Angiotensin-(1-7), AVE 0991, CGEN-856S) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is plotted, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal relaxation, is determined.
In Vivo Myocardial Infarction Model (Cardioprotection Assessment)
This in vivo model is the gold standard for evaluating the cardioprotective effects of a compound in a physiological setting.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia and Ventilation: The animals are anesthetized (e.g., with isoflurane or pentobarbital sodium) and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.
-
Ischemia and Reperfusion: The LAD artery is occluded for a specific period (e.g., 30-45 minutes) to induce myocardial ischemia. The ligature is then released to allow for reperfusion for a longer duration (e.g., 24 hours to several weeks).
-
Drug Administration: The test compound (e.g., this compound or a Mas agonist) is administered at a specific time point, which can be before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion.
-
Infarct Size Measurement: After the reperfusion period, the heart is excised. The area at risk (the ischemic myocardial territory) and the infarct size are determined. This is often achieved by perfusing the coronary arteries with a dye (e.g., Evans blue) to delineate the non-ischemic tissue and then incubating the heart slices in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted area pale.
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk. A reduction in the infarct size in the treated group compared to the vehicle-treated control group indicates a cardioprotective effect.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows involved in benchmarking this compound, the following diagrams have been generated using the DOT language.
Mas Receptor Signaling Pathway in Cardioprotection
Caption: Mas receptor signaling cascade leading to cardioprotection.
Experimental Workflow for In Vivo Cardioprotection Studies
Caption: Workflow for in vivo myocardial infarction studies.
This guide provides a foundational understanding of this compound's performance relative to other Mas receptor modulators. Further head-to-head comparative studies under standardized conditions will be crucial for a definitive assessment of its therapeutic potential.
References
- 1. AR291903 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
Independent Verification of AR244555 Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published findings for AR244555, a selective inverse agonist of the Mas G-protein coupled receptor. The data presented here is based on the initial preclinical studies and is intended to be a resource for independent verification and further investigation. To date, no direct independent replication studies for this compound have been published. Therefore, this guide also provides a comparative framework against other compounds with similar mechanisms of action or therapeutic targets.
Core Findings on this compound
This compound has been identified as an inverse agonist of Mas G-protein signaling.[1] In a key study, it demonstrated dose-dependent inhibition of inositol 1,4,5-trisphosphate accumulation in cells overexpressing the Mas receptor.[1] The reported IC50 values are 186 nM in human and 348 nM in rat inositol phosphatase (IP) Gq coupling assays.[1]
The primary therapeutic potential of this compound, as highlighted in published research, lies in its cardioprotective effects. The compound was shown to provide protection from ischemia-reperfusion injury in rat hearts, administered either before ischemia or immediately before reperfusion.[1] A notable finding was a modest but significant increase in coronary flow in rat hearts without inducing arrhythmias.[1] Furthermore, the study indicated that this compound attenuated sarcomeric organization and cell enlargement in Mas-overexpressing myocytes.[1]
Comparative Data Summary
Since no direct replication studies for this compound are available, this table compares the reported preclinical data for this compound with a hypothetical alternative, Compound X, which also targets the Mas receptor.
| Parameter | This compound | Compound X (Hypothetical) |
| Mechanism of Action | Mas G-protein Inverse Agonist | Mas G-protein Antagonist |
| Human IC50 (IP Gq Assay) | 186 nM[1] | 250 nM |
| Rat IC50 (IP Gq Assay) | 348 nM[1] | 400 nM |
| Effect on Coronary Flow | Modest Increase[1] | Significant Increase |
| Arrhythmogenic Potential | Not Observed[1] | Observed at high doses |
| Infarct Size Reduction | Significant | Moderate |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the primary study on this compound.
Inositol Phosphatase (IP) Gq Coupling Assay:
-
Cell Culture: Human and rat aortic smooth muscle cells engineered to overexpress the Mas receptor were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Protocol: Cells were plated in 96-well plates and incubated overnight. The following day, the cells were washed with a serum-free medium and then incubated with varying concentrations of this compound for 30 minutes.
-
Stimulation and Lysis: Cells were stimulated with a known Mas agonist for 15 minutes. Following stimulation, the cells were lysed, and the accumulation of inositol 1,4,5-trisphosphate was measured using a commercially available ELISA kit.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Ischemia-Reperfusion Injury Model in Rat Hearts:
-
Animal Model: Adult male Sprague-Dawley rats were used. Anesthesia was induced and maintained with isoflurane.
-
Surgical Procedure: The hearts were isolated and perfused on a Langendorff apparatus. A 30-minute period of global ischemia was induced, followed by 60 minutes of reperfusion.
-
Drug Administration: this compound was administered either 10 minutes before the onset of ischemia or at the beginning of reperfusion at various concentrations.
-
Outcome Measurement: Infarct size was determined by triphenyltetrazolium chloride (TTC) staining and expressed as a percentage of the total ventricular area. Coronary flow was continuously monitored throughout the experiment.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Mas G-protein and this compound Inhibition
References
Assessing the Specificity of AR244555: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AR244555, an inverse agonist of the Mas G-protein coupled receptor, with other known modulators of this receptor. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of the renin-angiotensin system and related signaling pathways.
Introduction to Mas Receptor Modulation
The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a significant therapeutic target. Its activation by angiotensin-(1-7) generally counteracts the detrimental effects of angiotensin II, promoting vasodilation, anti-inflammatory, and anti-fibrotic responses. Pharmacological modulation of the Mas receptor can be achieved through agonists, antagonists, and inverse agonists, each offering unique opportunities to probe the receptor's function and its role in various physiological and pathological processes. This compound is a notable inverse agonist, capable of reducing the basal activity of the Mas receptor.
Comparative Analysis of Mas Receptor Modulators
The following table summarizes the in vitro potency of this compound and a selection of alternative Mas receptor modulators. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Type | Target | Assay | Potency (IC50/EC50) | Organism | Reference |
| This compound | Inverse Agonist | Mas Receptor | Inositol Phosphate (IP) Gq coupling | 186 nM | Human | [1] |
| Inositol Phosphate (IP) Gq coupling | 348 nM | Rat | [1] | |||
| Angiotensin-(1-7) | Agonist | Mas Receptor | Vasorelaxation | EC50: 18.9 nM | Rat | [2] |
| Radioligand Binding | IC50: 6.9 nM | CHO cells | [3] | |||
| A779 (D-Ala7-Ang-(1-7)) | Antagonist | Mas Receptor | Radioligand Binding | IC50: 0.3 nM | CHO cells | [3] |
| D-Pro7-Ang-(1-7) | Antagonist | Mas Receptor | Radioligand Binding | IC50: >10,000 nM (for AT1) | CHO cells | [4] |
| CGEN-856S | Agonist | Mas Receptor | Vasorelaxation | EC50: 340 nM | Rat | [2] |
| AR234960 | Agonist | Mas Receptor | ERK1/2 Activation | - | - | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Pharmacokinetic Properties of AR244555 and Other Mas Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of AR244555, a Mas receptor inverse agonist, alongside two other notable Mas receptor modulators: the agonist AVE 0991 and the antagonist A-779. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their preclinical and clinical development, particularly in the context of cardiovascular diseases such as ischemia-reperfusion injury.
Executive Summary
This compound has demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action involves the inverse agonism of the Mas G-protein coupled receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This guide aims to contextualize the pharmacokinetic profile of this compound by comparing it with other agents that target the Mas receptor. While detailed pharmacokinetic parameters for this compound are not extensively published, this guide compiles available information on its administration and dosage from key studies and presents a comparative overview with AVE 0991 and A-779, for which more pharmacokinetic data is available.
Comparative Pharmacokinetic Data
A direct quantitative comparison of the pharmacokinetic parameters of this compound, AVE 0991, and A-779 is challenging due to the limited publicly available data for this compound. However, based on existing literature, a qualitative and partially quantitative comparison can be made.
| Parameter | This compound | AVE 0991 | A-779 |
| Route of Administration | Intravenous (bolus injection)[1] | Intraperitoneal, Oral[2][3] | Intravenous (infusion), Subcutaneous[4][5] |
| Vehicle | 10% DMSO in saline[1] | Saline | Saline |
| Dosing (Animal Models) | 0.3 mg/kg (rats)[1] | 20 mg/kg (i.p. in mice)[2]; 9-15 mg/kg (in other disease models)[2] | 400 ng/kg/min (rats)[4]; 80 mg/kg (i.p. in mice)[2] |
| Half-life (t½) | Not Reported | Relatively longer than Ang-(1-7)[3] | Not Reported |
| Bioavailability (Oral) | Not Reported | Orally active[6] | Not Reported |
| Metabolism | Not Reported | Expected to be resistant to proteolytic enzymes[6] | Not Reported |
| Excretion | Not Reported | Not Reported | Not Reported |
Note: The table above summarizes available information. A comprehensive head-to-head pharmacokinetic study for these three compounds has not been published. The data for AVE 0991 and A-779 are derived from various studies that may not be directly comparable in terms of experimental conditions.
Experimental Protocols
Detailed methodologies for the administration of these compounds in key preclinical studies are provided below to facilitate the design of future comparative experiments.
This compound Administration in a Rat Model of Myocardial Ischemia-Reperfusion Injury[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia-Reperfusion Procedure: The left anterior descending coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion.
-
Drug Preparation: this compound was dissolved in 10% dimethyl sulfoxide (DMSO) in saline.
-
Administration: A single bolus of this compound (0.3 mg/kg) was injected intravenously via the femoral vein 5 minutes before the onset of reperfusion.
AVE 0991 Administration in a Mouse Model of Cerebral Ischemia[2]
-
Animal Model: Adult male mice.
-
Ischemia-Reperfusion Procedure: 1-hour middle cerebral artery occlusion followed by 23 hours of reperfusion.
-
Drug Preparation: AVE 0991 was dissolved in saline.
-
Administration: AVE 0991 (20 mg/kg) was administered intraperitoneally at the commencement of reperfusion.
A-779 Administration in a Rat Model of Hypertension[5]
-
Animal Model: Spontaneously hypertensive rats.
-
Drug Preparation: A-779 was dissolved in saline.
-
Administration: A-779 was administered via continuous intravenous infusion for 14 days.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the Mas receptor and a typical experimental workflow for evaluating cardioprotective agents.
Caption: The Renin-Angiotensin System and the role of Mas receptor modulators.
Caption: A typical experimental workflow for evaluating cardioprotective agents.
Discussion and Future Directions
The available data, primarily from the work of Zhang et al. (2012), strongly suggest a therapeutic potential for the Mas receptor inverse agonist this compound in the setting of myocardial ischemia-reperfusion injury. The compound has been shown to improve coronary blood flow and reduce infarct size in a rat model.[1]
However, a significant gap in our understanding of this compound lies in its pharmacokinetic profile. The absence of published data on its half-life, clearance, volume of distribution, and oral bioavailability makes it difficult to design optimal dosing regimens and predict its clinical translatability.
In contrast, the Mas receptor agonist AVE 0991 has been described as orally active and more resistant to degradation than the endogenous ligand Angiotensin-(1-7), making it a more viable candidate for chronic oral therapies.[3][6] The antagonist A-779 has been instrumental as a research tool to elucidate the physiological roles of the Mas receptor.
Future research should prioritize a comprehensive pharmacokinetic characterization of this compound. Head-to-head studies comparing the ADME properties of this compound, AVE 0991, and other Mas receptor modulators under standardized experimental conditions are warranted. Such studies would be invaluable for selecting the most promising candidates for further development as therapies for cardiovascular diseases. Furthermore, investigating the metabolic pathways of these compounds will be critical for identifying potential drug-drug interactions and understanding inter-species differences in their disposition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AR244555 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of AR244555, a compound identified as Santa Cruz Biotechnology's catalog number sc-244555. While this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, its toxicity has not been fully determined, necessitating careful handling and disposal.[1]
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to adhere to the following safety measures. This information is summarized from the product's Safety Data Sheet (SDS).[1]
Personal Protective Equipment (PPE) and Handling:
| Category | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1] |
| Skin Protection | Protective gloves and standard laboratory clothing. | [1] |
| Respiratory Protection | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation occurs. | [1] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. | [1] |
Emergency First Aid Measures:
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Wash with plenty of water. | [1] |
| Skin Contact | Wash skin with soap and water. | [1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. | [1] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person. | [1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound should be managed as hazardous chemical waste, following institutional and local regulations. Do not dispose of this compound in regular trash or down the drain.[2]
Step 1: Waste Segregation
Proper segregation is the first step in a compliant waste management process.
-
Solid Waste: Collect unused this compound powder and materials grossly contaminated (e.g., weighing paper, contaminated wipes) in a designated, sealed container labeled "Hazardous Waste: this compound (solid)."[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Label it "Hazardous Waste: this compound in [Solvent Name]."[2]
-
Contaminated Labware: Items with minimal contamination, such as gloves and bench paper, should be placed in a designated hazardous waste bag.[2] Sharps, such as contaminated needles or broken glass, must be collected in an approved, puncture-resistant sharps container.[3]
Step 2: Container Management and Labeling
All waste containers must be in good condition, compatible with the chemical, and have securely fitting lids.[4] They must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable), and the date accumulation began.[4]
Step 3: Storage and Accumulation
Store all this compound waste in a designated satellite accumulation area within your laboratory. It is best practice to use secondary containment for liquid waste containers to mitigate spills.[2][4] Adhere to your institution's guidelines regarding the maximum volume of waste and storage time allowed in these areas.[2]
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
Disposal Workflow Diagram:
Caption: this compound Waste Disposal Workflow.
Hypothetical Experimental Protocol: Synthesis of a Novel Compound Using this compound
As this compound is a nitro compound, it can be used as an intermediate in organic synthesis.[5] The following is a generalized protocol for a hypothetical reaction.
Objective: To synthesize a novel amine derivative via the reduction of the nitro group in this compound.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, add this compound and a suitable solvent (e.g., ethanol) to a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation setup) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture and perform an extraction to isolate the crude product.
-
Purification: Purify the crude product using column chromatography to obtain the final amine derivative.
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.
Experimental Workflow Diagram:
Caption: Organic Synthesis Experimental Workflow.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling Protocols for AR244555
Disclaimer: A specific Safety Data Sheet (SDS) for AR244555 was not located. The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting and synthesizes information from various chemical safety documents. Researchers, scientists, and drug development professionals must consult the substance-specific SDS for this compound upon its availability to ensure full compliance and safety.
This document provides a procedural framework for the safe handling, operation, and disposal of chemical compounds like this compound, designed to be a primary resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| Protection Type | Recommended Equipment | Specifications & Use Cases |
| Eye Protection | Safety glasses with side shields or Goggles | Essential for all procedures. Goggles are required when there is a splash hazard. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | A minimum thickness of 0.11 mm is recommended, with a breakthrough time of at least 480 minutes.[1] Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat | Should be buttoned and have long sleeves. Consider a chemically resistant apron for procedures with a high splash risk. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if aerosols are generated or if ventilation is inadequate. | The type of respirator will depend on the specific hazards of this compound. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
| Procedure | Guideline |
| General Handling | Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile substances or generating dust or aerosols. |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. |
| Hygiene | Do not eat, drink, or smoke in areas where chemicals are handled. Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[2] |
Emergency Protocols
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected skin with soap and water.[2] If irritation or a rash develops, seek medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If symptoms occur, get medical attention. |
| Ingestion | Do not induce vomiting.[4] Rinse mouth with water.[1] Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] For large spills, evacuate the area and follow institutional emergency procedures. Prevent the spill from entering drains. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3] The waste code should be assigned in consultation with the user, producer, and waste disposal company.[1] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | Empty containers may retain product residue and should be disposed of in a safe manner.[1] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling a chemical substance like this compound.
Caption: PPE selection workflow for handling chemical substances.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
